[Pro3]-GIP (Mouse)
Description
Properties
Molecular Formula |
C225H342N62O64S |
|---|---|
Molecular Weight |
4971.62 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: [Pro3]-GIP (Mouse)
Structural Pharmacology, Functional Antagonism & Experimental Application[1][2][3][4]
Part 1: Executive Technical Summary
[Pro3]-GIP (Mouse) is a synthetic peptide analog of the Glucose-dependent Insulinotropic Polypeptide (GIP) specifically engineered for stability but utilized primarily for its unique pharmacological profile in murine models.
The Central Paradox: While native GIP is an incretin hormone that stimulates insulin secretion, [Pro3]-GIP (Mouse) functions as a specific GIP Receptor (GIPR) antagonist (or weak partial agonist) in rodents. This distinction is critical for researchers:
-
In Mice/Rats: It acts as a competitive antagonist or partial agonist with negligible intrinsic activity, effectively blocking the action of endogenous GIP.[1][3]
This guide details the mechanism by which [Pro3]-GIP blockade of the GIPR reverses diet-induced obesity and insulin resistance, providing a blueprint for "loss-of-function" metabolic phenotyping without genetic knockout.
Part 2: Structural Biochemistry & Mechanism of Action
2.1 Structural Modification
Native murine GIP is a 42-amino acid peptide. The N-terminal dipeptide (Tyr-Ala) is the substrate for Dipeptidyl Peptidase-4 (DPP-4), which rapidly inactivates the hormone.
-
Native Sequence (N-term): Tyr¹-Ala²-Glu³...
-
[Pro3]-GIP Sequence: Tyr¹-Ala²-Pro³ ...
Mechanistic Consequence: The substitution of Glutamic Acid (Glu) with Proline (Pro) at position 3 introduces structural rigidity near the N-terminus. This has two effects:
-
DPP-4 Resistance: It sterically hinders DPP-4 enzymatic cleavage, significantly extending the peptide's half-life compared to native GIP.
-
Receptor Uncoupling (Murine): While the peptide retains high affinity for the murine GIPR, the Proline substitution prevents the conformational shift required to fully engage the Gs-alpha subunit. Consequently, it occupies the receptor, blocking native GIP binding, but fails to trigger downstream cAMP production.
2.2 Signaling Pathway Blockade
In the presence of [Pro3]-GIP, the canonical GIPR signaling cascade is silenced.
Figure 1: Mechanism of Competitive Antagonism. [Pro3]-GIP occupies the receptor, preventing Native GIP-induced cAMP accumulation and insulin secretion.
Part 3: Experimental Guidelines
3.1 Species Specificity Warning
Before initiating any study, verify the model organism. Using [Pro3]-GIP in human cell lines will result in agonism, ruining "blockade" experiments.
| Parameter | Mouse/Rat GIPR | Human GIPR |
| [Pro3]-GIP Action | Competitive Antagonist / Partial Agonist | Full Agonist |
| Intrinsic Activity | Low / Negligible | High (Comparable to Native) |
| Primary Application | Obesity/Diabetes Reversal (Blockade) | Not recommended for blockade |
3.2 In Vitro Validation Protocol (cAMP Inhibition)
Objective: Confirm antagonistic potency (IC50) in a murine beta-cell line (e.g., BRIN-BD11 or MIN6).
-
Cell Preparation: Seed BRIN-BD11 cells (1.5 x 10⁵ cells/well) in 24-well plates. Culture overnight.
-
Pre-incubation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer. Pre-incubate for 40 mins at 37°C.
-
Challenge:
-
Control: Vehicle only.
-
Agonist Only: Native GIP (10⁻⁷ M).[4]
-
Antagonist Test: Native GIP (10⁻⁷ M) + [Pro3]-GIP (Range: 10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation: Incubate for 20 minutes.
-
Lysis & Detection: Lyse cells and quantify cAMP using a validated ELISA or HTRF kit.
-
Analysis: Plot log[[Pro3]-GIP] vs. cAMP response. A successful antagonist will show a dose-dependent reduction in GIP-stimulated cAMP (Expected IC50 ~2.6 µM).[4]
3.3 In Vivo Chronic Dosing (Obesity Reversal)
Objective: Use [Pro3]-GIP to chemically ablate GIPR signaling in High-Fat Diet (HFD) or ob/ob mice to induce weight loss and improve insulin sensitivity.
Reconstitution:
-
Dissolve lyophilized [Pro3]-GIP in sterile 0.9% saline.
-
Note: Ensure pH is neutral (~7.4). Aliquot and store at -20°C. Avoid freeze-thaw cycles.
Dosing Regimen:
| Variable | Protocol Standard |
| Dose | 25 nmol/kg body weight |
| Frequency | Once daily (q.d.)[5] |
| Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) |
| Duration | 21–50 Days (Chronic Phase) |
| Time of Day | 17:00 (Prior to dark phase feeding) |
Experimental Workflow:
Figure 2: Chronic Interventional Workflow. Critical checkpoints for assessing metabolic improvements.
Expected Outcomes (Mouse):
-
Weight Loss: Significant reduction in body weight compared to saline controls, driven by increased energy expenditure and reduced fat mass.
-
Glycemic Control: Lowered fasting blood glucose and improved glucose tolerance (GTT).
-
Insulin Sensitivity: Enhanced insulin sensitivity (ITT), correcting the hyperinsulinemia associated with the ob/ob phenotype.
Part 4: References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide. Biochemical and Biophysical Research Communications.
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice. Diabetologia.
-
Sparre-Ulrich, A. H., et al. (2016). Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors. British Journal of Pharmacology.
-
McClean, P. L., et al. (2007). GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet. American Journal of Physiology-Endocrinology and Metabolism.
-
Tocris Bioscience. [Pro 3]-GIP (Mouse) Product Information & Biological Activity.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: [Pro3]-GIP (Mouse)
Functional Classification: GIP Receptor Antagonist / Metabolically Stable Analog Target Audience: Metabolic Researchers, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Core Identity
[Pro3]-GIP (Mouse) is a specific, enzyme-resistant analog of Glucose-dependent Insulinotropic Polypeptide (GIP). It is primarily utilized in rodent models as a functional GIP receptor (GIPR) antagonist .
While native GIP is a potent incretin hormone that stimulates insulin secretion, [Pro3]-GIP modifies the N-terminal geometry, rendering it resistant to Dipeptidyl Peptidase-4 (DPP-4) degradation while drastically altering its pharmacological profile. In mouse physiology, this peptide binds the GIPR with high affinity but exhibits low intrinsic activity.[1] Consequently, it competes with endogenous GIP, effectively blocking GIPR signaling.[1] This makes it a critical tool for studying the therapeutic potential of GIPR inhibition in obesity and Type 2 Diabetes (T2D).
Critical Species-Specific Warning: Researchers must note that [Pro3]-GIP exhibits species-dependent pharmacology .
-
In Mice/Rats: Acts as a competitive antagonist (or weak partial agonist).[1][2][3][4]
-
Implication: This guide focuses strictly on its application in mouse models (e.g., ob/ob, HFD-induced obesity).
Molecular Profile & Chemical Properties[1][6][7]
Sequence & Structure
The defining feature is the substitution of Glutamic Acid (Glu) with Proline (Pro) at position 3 of the mature peptide.[1]
-
Native Mouse GIP (1-42): Tyr-Ala-Glu -Gly-Thr-Phe...
-
[Pro3]-GIP (Mouse): Tyr-Ala-Pro -Gly-Thr-Phe...[5]
| Property | Specification |
| Full Sequence | YAPGTFISDYSIAMDKIRQQDFVNWLLAQRGKKSDWKHNITQ |
| Molecular Weight | ~4971.6 Da |
| Solubility | Water (up to 2 mg/mL); PBS (pH 7.4) |
| Purity Standard | ≥95% (HPLC) required for in vivo use |
| Counter-ion | Typically Trifluoroacetate (TFA) salt |
Mechanism of Stability (DPP-4 Resistance)
Native GIP is rapidly inactivated (half-life ~2-7 mins) by DPP-4, which cleaves the N-terminal dipeptide (Tyr-Ala). DPP-4 requires a specific stereochemistry at the P1' position (residue 2) and P2' (residue 3). The introduction of the rigid pyrrolidine ring of Proline at position 3 induces steric hindrance and conformational constraints that prevent the DPP-4 catalytic pocket from accessing the scissile bond (Ala2-Pro3), extending the biological half-life from minutes to hours.
Pharmacological Mechanism: Functional Antagonism[1]
In mouse models, [Pro3]-GIP operates via competitive antagonism .[1][2][3] It occupies the orthosteric binding site of the GIPR but fails to induce the conformational changes necessary for robust G
Signaling Pathway Visualization
The following diagram illustrates the differential signaling between Native GIP and [Pro3]-GIP in mouse
Figure 1: Mechanism of Action. Native GIP activates the receptor but is degraded by DPP-4. [Pro3]-GIP resists degradation and occupies the receptor without activating downstream insulin secretion, effectively blocking native signaling.
Experimental Protocols
Protocol A: Reconstitution & Storage (Self-Validating)
Rationale: Peptides are hygroscopic and prone to aggregation. Improper handling leads to "silent" experimental failure (dosing inactive peptide).
-
Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening to prevent condensation.
-
Solvent: Use sterile, endotoxin-free water or 0.9% saline.
-
Dissolution: Add solvent to achieve a stock concentration of 1 mg/mL . Vortex gently (do not shake vigorously to avoid shearing).[6]
-
Validation Step: Inspect solution against a light source. It must be perfectly clear. If cloudy, add 1-2 drops of 0.1M Acetic Acid or sonicate briefly (<10s).
-
Aliquoting: Divide into single-use aliquots (e.g., 50 µL).
-
Storage: Store at -80°C. Do not freeze-thaw more than once.
Protocol B: In Vivo Chronic Treatment (Mouse Obesity Model)
Rationale: To demonstrate weight loss and improved glucose tolerance via GIPR blockade.
Subject: ob/ob mice or High-Fat Diet (HFD) C57BL/6 mice. Dosage: 25 nmol/kg body weight.[7]
-
Preparation: Dilute stock [Pro3]-GIP in sterile 0.9% saline immediately prior to injection.
-
Administration: Intraperitoneal (i.p.) injection.[7]
-
Frequency: Once daily (q.d.) for 14–21 days.
-
Control: Vehicle (saline) injected mice.
-
Readouts:
-
Daily: Body weight and food intake.
-
Day 0, 7, 14: Non-fasting blood glucose.
-
Terminal: IPGTT (Intraperitoneal Glucose Tolerance Test).
-
Experimental Workflow Diagram:
Figure 2: In Vivo Experimental Workflow for assessing metabolic effects of [Pro3]-GIP.
Data Interpretation & Expected Results
When using [Pro3]-GIP as an antagonist in obese diabetic mice (ob/ob), the following phenotypic shifts confirm successful receptor blockade:
| Parameter | Native GIP Effect | [Pro3]-GIP (Antagonist) Effect | Physiological Implication |
| Insulin Secretion | Stimulates (Incretin effect) | Blunts/Reduces | Prevents hyperinsulinemia-driven adipogenesis. |
| Body Weight | Promotes fat storage | Decreases | Blockade of GIPR on adipocytes reduces fat accumulation. |
| Glucose Tolerance | Improves (in healthy) | Improves (in diabetic) | Paradoxical improvement due to reduced insulin resistance. |
| cAMP (In Vitro) | High increase | No/Low increase | Confirms lack of agonist activity. |
Troubleshooting:
-
Issue: No effect on glucose tolerance.
-
Cause: Peptide degradation (check storage) or insufficient dose (titrate up to 50 nmol/kg). Ensure the model expresses GIPR (verify genotype).
References
-
Gault, V. A., et al. (2002). "Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide."[5][8] Biochemical and Biophysical Research Communications.
- Significance: Establishes [Pro3]-GIP as a stable functional antagonist in rodents.
-
Irwin, N., et al. (2007). "Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice."[8] Diabetologia.
- Significance: Defines the in vivo protocol for diabetes prevention in ob/ob mice.
-
Sparre-Ulrich, A. H., et al. (2016). "Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors." British Journal of Pharmacology.[4]
- Significance:Critical reference for species specificity (Human Agonist vs Mouse Antagonist).
-
Tocris Bioscience. "Product Datasheet: [Pro3]-GIP (Mouse)."
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: The Pharmacological & Physiological Role of [Pro3]-GIP (Mouse) in Insulin Secretion
Executive Summary
The murine analog [Pro3]-GIP (Glucose-dependent Insulinotropic Polypeptide) represents a critical tool in metabolic research, functioning primarily as a stable GIP receptor (GIPR) antagonist in rodent models.[1][2][3][4] Unlike native GIP(1-42), which is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4) and acts as a potent insulin secretagogue, [Pro3]-GIP resists enzymatic cleavage and competitively blocks GIPR signaling.
This guide dissects the paradoxical role of [Pro3]-GIP: while it acutely inhibits GIP-potentiated insulin secretion in pancreatic
Part 1: Molecular Identity & Mechanism of Action
Structural Modification and Stability
Native Murine GIP(1-42) possesses the N-terminal sequence Tyr-Ala-Glu... . This sequence is highly susceptible to DPP-4, which cleaves the N-terminal dipeptide (Tyr-Ala) at the Ala(2)-Glu(3) bond, rendering the peptide inactive.
[Pro3]-GIP (Mouse) introduces a Proline substitution at position 3 (replacing Glutamate).[5]
-
Sequence: Tyr-Ala-Pro -Gt...
-
Mechanism of Stability: DPP-4 cleaves post-proline or post-alanine residues (X-Pro or X-Ala). However, the enzyme's active site requires specific stereochemistry at the P1' position (the residue following the cleavage site). The introduction of Proline at position 3 (P1') sterically hinders the catalytic pocket of DPP-4, conferring high resistance to degradation.
Pharmacology: The Agonist-Antagonist Spectrum
It is critical to distinguish between species-specific pharmacodynamics.[6]
-
In Humans: [Pro3]-GIP acts as a full agonist .
-
In Mice/Rats: [Pro3]-GIP acts as a competitive antagonist (or weak partial agonist with low intrinsic activity).
In the context of mouse insulin secretion, [Pro3]-GIP binds to the GIPR with high affinity (
Signaling Pathway Blockade (Visualization)
The following diagram illustrates the competitive antagonism at the pancreatic
Caption: Competitive antagonism mechanism. [Pro3]-GIP occupies the GIPR, preventing Gs-protein coupling and inhibiting cAMP-dependent insulin exocytosis.
Part 2: Role in Insulin Secretion
Acute Effects: Inhibition of the Incretin Effect
In isolated mouse islets or perfused pancreas models, [Pro3]-GIP does not significantly alter basal insulin secretion (at low glucose). However, in the presence of elevated glucose (hyperglycemia) and native GIP, [Pro3]-GIP significantly attenuates insulin release .
-
Physiological Context: The "incretin effect" is the amplification of insulin secretion by gut hormones (GIP and GLP-1).[2] By blocking GIPR, [Pro3]-GIP effectively removes the GIP component of this amplification.
-
Data Profile:
-
Control (Glucose + GIP): 100% Insulin Response.
-
Experimental (Glucose + GIP + [Pro3]-GIP): ~20-40% Insulin Response (reduction to near glucose-only levels).
-
Chronic Effects: Amelioration of Insulin Resistance
Paradoxically, while [Pro3]-GIP blocks acute insulin secretion, its long-term use in obese-diabetic (ob/ob) mice improves metabolic health.
-
Mechanism: Chronic GIPR blockade prevents GIP-mediated lipid deposition in adipose tissue.
-
Outcome: Reduced adiposity leads to improved systemic insulin sensitivity. Therefore, while the capacity to secrete insulin via GIP is blocked, the body's sensitivity to insulin increases, lowering basal blood glucose and insulin levels.
Part 3: Experimental Protocols
In Vitro: cAMP Accumulation Assay (Antagonism Validation)
This protocol validates the antagonistic potency of [Pro3]-GIP in a cell-based system (e.g., BRIN-BD11 cells or GIPR-transfected CHO cells).
Reagents:
-
IBMX (Phosphodiesterase inhibitor)
-
Native GIP (Mouse)
-
cAMP ELISA/HTRF Kit
Step-by-Step Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates; incubate overnight. -
Pre-incubation: Wash cells with HBS buffer. Incubate with 0.5 mM IBMX for 15 min at 37°C.
-
Antagonist Challenge: Add [Pro3]-GIP at graded concentrations (
to M) for 15 minutes.-
Note: Pre-incubation is crucial for competitive antagonists to occupy receptors before agonist addition.
-
-
Agonist Stimulation: Add native GIP at a fixed
concentration ( M). Incubate for 20 minutes. -
Lysis & Detection: Lyse cells and quantify cAMP.
-
Analysis: Plot % Inhibition vs. Log[[Pro3]-GIP]. Expect an
M.[1][3][8][11][13]
In Vivo: Glucose Tolerance Test (GTT) with GIP Blockade
To demonstrate the role of [Pro3]-GIP in blunting the incretin effect in vivo.
Animals: C57BL/6 mice (Lean) or ob/ob mice (Obese).
Caption: In vivo GTT workflow. Pre-administration of [Pro3]-GIP ensures receptor blockade prior to the glucose-induced incretin surge.
Critical Analysis of Results:
-
Glucose: In normal mice, [Pro3]-GIP treatment may result in slightly higher glucose excursions (impaired tolerance) because the insulin-potentiating effect of GIP is lost.
-
Insulin: Plasma insulin levels should be significantly lower in the [Pro3]-GIP group compared to vehicle, confirming the inhibition of GIP-mediated secretion.
Part 4: Comparative Data Summary
The following table summarizes the key pharmacological differences between Native GIP and [Pro3]-GIP in the context of murine biology.
| Feature | Native GIP (Mouse) | [Pro3]-GIP (Mouse) |
| Sequence N-Terminus | Tyr-Ala-Glu... | Tyr-Ala-Pro ... |
| DPP-4 Susceptibility | High ( | Resistant (Stable) |
| Murine GIPR Activity | Full Agonist | Competitive Antagonist / Partial Agonist |
| Effect on Insulin | Potentiates (Increases) | Inhibits (GIP-stimulated component) |
| Therapeutic Use | None (too unstable) | Research tool for GIPR ablation; Obesity treatment |
| Key Reference | Gault et al. (2002) | Irwin et al. (2007) |
References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide.[8][13] Biochemical and Biophysical Research Communications.
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice.[8][13] Diabetologia.
-
Sparre-Ulrich, A. H., et al. (2016). Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors. British Journal of Pharmacology.
-
McClean, P. L., et al. (2007). GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet. American Journal of Physiology-Endocrinology and Metabolism.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Tocris Bioscience [Pro3]-GIP (Mouse) 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
Technical Whitepaper: [Pro3]-GIP (Mouse) in Metabolic Research
Here is an in-depth technical guide on [Pro3]-GIP (Mouse), structured for researchers and drug development professionals.
Navigating GIP Receptor Antagonism: Mechanisms, Protocols, and The "Incretin Paradox"
Executive Summary: The GIP Paradox
In the landscape of obesity and Type 2 Diabetes (T2D) research, Glucose-dependent Insulinotropic Polypeptide (GIP) occupies a controversial dual role. While GIP receptor (GIPR) agonists (e.g., Tirzepatide) are clinically validated for weight loss, substantial preclinical evidence suggests that endogenous GIP promotes lipid storage and adipocyte hypertrophy.
[Pro3]-GIP (Mouse) is the critical tool compound used to interrogate this "GIP Paradox." It is a specific, enzyme-resistant GIPR antagonist in murine models.[1] By blocking GIP signaling, researchers can isolate the obesogenic effects of the native hormone.[2] This guide details the chemical biology, species-specific pharmacology, and validated experimental protocols for using [Pro3]-GIP to study metabolic dysfunction.
Molecular Profile & Chemical Biology
Structure and Sequence
Native mouse GIP is a 42-amino acid peptide. Its biological activity hinges on the N-terminal integrity.[3] [Pro3]-GIP involves a single amino acid substitution at position 3, replacing Glutamic Acid (Glu) with Proline (Pro).[1][3][4]
| Feature | Native Mouse GIP | [Pro3]-GIP (Mouse) |
| Sequence (N-term) | Tyr¹-Ala²-Glu³ -Gt... | Tyr¹-Ala²-Pro³ -Gt... |
| Function (Murine) | Full Agonist | Competitive Antagonist |
| DPP-4 Susceptibility | High (t½ ~2-7 mins) | Resistant (Stable >24 hrs) |
Mechanism of Stability (The "P1' Effect")
The enhanced stability of [Pro3]-GIP is not accidental; it is a result of rational design targeting the Dipeptidyl Peptidase-4 (DPP-4) cleavage mechanism.
-
Native Cleavage: DPP-4 cleaves N-terminal dipeptides (X-Pro or X-Ala). It readily cleaves the Tyr¹-Ala² bond in native GIP because the P1 position (Ala) fits the substrate specificity.
-
Pro3 Resistance: While the P1 residue (Ala) remains, the substitution of Proline at the P1' position (position 3, immediately following the scissile bond) induces conformational constraints. The cyclic structure of Proline at P1' prevents the enzyme's active site from processing the hydrolysis, rendering the peptide metabolically stable in plasma.
Pharmacology: The Critical Species Switch
WARNING: [Pro3]-GIP exhibits profound species-dependent pharmacology.[4] Failure to account for this leads to catastrophic experimental misinterpretation.
-
In Mice/Rats: [Pro3]-GIP acts as a competitive antagonist (or weak partial agonist with dominant antagonistic properties). It binds the GIPR but prevents G protein coupling (cAMP generation), effectively blocking the action of endogenous GIP.
-
In Humans: [Pro3]-GIP acts as a Full Agonist .[3]
Expert Insight: Do not use [Pro3]-GIP (Mouse) to study antagonism in human cell lines (e.g., HEK293-hGIPR) or human islets. You will observe potent activation, contradicting your in vivo mouse data.
Experimental Protocols
Reconstitution and Storage[6]
-
Solubility: Soluble in water or saline (≥ 1 mg/mL).
-
Stock Preparation: Dissolve in sterile, endotoxin-free water to 1 mM.
-
Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Vehicle for Injection: 0.9% Saline (NaCl).
In Vitro Validation: cAMP Inhibition Assay
Before in vivo use, validate the antagonistic potency in a murine beta-cell line (e.g., BRIN-BD11 or MIN6).
-
Cell Seeding: Seed BRIN-BD11 cells (1.5 x 10⁵ cells/well) in 24-well plates. Culture overnight.
-
Pre-incubation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer; incubate for 40 min at 37°C.
-
Treatment:
-
Control: KRB alone.
-
Agonist Only: Native GIP (10⁻⁷ M).
-
Antagonist Test: Native GIP (10⁻⁷ M) + [Pro3]-GIP (Graded concentrations: 10⁻⁹ M to 10⁻⁵ M).
-
-
Incubation: 20 minutes at 37°C.
-
Lysis & Detection: Lyse cells and quantify cAMP via ELISA or HTRF.
-
Expected Result: Dose-dependent reduction of GIP-stimulated cAMP, with an IC₅₀ ~2-3 µM.
In Vivo Chronic Study: Reversal of Diet-Induced Obesity
This protocol describes the standard method for assessing metabolic benefits in High-Fat Diet (HFD) mice.
Subject: C57BL/6 male mice, fed HFD (45-60% fat) for 12+ weeks to establish obesity and insulin resistance.
Dosing Regimen:
-
Frequency: Once daily (QD) for 21-50 days.
-
Control: Saline vehicle (matched volume).
Workflow:
-
Baseline (Day 0): Measure Body Weight (BW), Fasting Blood Glucose (FBG), and Plasma Insulin.
-
Daily Maintenance: Administer [Pro3]-GIP or Vehicle at the onset of the dark phase (active period).
-
Weekly Monitoring: Record BW and food intake.
-
Terminal Assays (Day 21+):
-
GTT (Glucose Tolerance Test): Fast 6h. Inject Glucose (1-2 g/kg).[7] Measure tail vein glucose at 0, 15, 30, 60, 120 min.
-
ITT (Insulin Tolerance Test): Fast 4h. Inject Insulin (0.75 U/kg). Measure glucose clearance.
-
Data Interpretation & Expected Results
When successfully antagonizing the GIP receptor in obese mice, the following phenotypic shifts are expected compared to vehicle controls:
| Parameter | Expected Change with [Pro3]-GIP | Mechanistic Rationale |
| Body Weight | Decrease (Significant) | Blockade of GIP-mediated adipocyte nutrient uptake and lipogenesis. |
| Glucose Tolerance | Improved (Lower AUC) | Paradoxical improvement; likely due to reduced lipotoxicity and improved insulin sensitivity despite loss of incretin effect. |
| Plasma Insulin | Decrease | Amelioration of hyperinsulinemia; reduced demand on beta-cells. |
| Food Intake | No Change / Slight Decrease | Metabolic effects are primarily peripheral (adipose/liver) rather than centrally mediated anorexia. |
| Liver Triglycerides | Decrease | Reduced ectopic lipid deposition. |
Visualization: Mechanisms and Workflows
Diagram 1: Mechanism of Action (Antagonism vs Agonism)
This diagram illustrates the competitive binding of [Pro3]-GIP and the species-specific divergence.[3]
Caption: [Pro3]-GIP acts as a competitive antagonist in murine models but a full agonist in human systems.[3]
Diagram 2: Experimental Workflow for Obesity Reversal
A step-by-step logic flow for the in vivo protocol.
Caption: Workflow for evaluating [Pro3]-GIP efficacy in High-Fat Diet (HFD) induced obesity models.
References
-
Gault, V. A., et al. (2002). "Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide."[9][10][11] Biochemical and Biophysical Research Communications.
-
Irwin, N., et al. (2007). "Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice."[10][11] Diabetologia.
-
Sparre-Ulrich, A. H., et al. (2016). "Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors." British Journal of Pharmacology.
-
McClean, P. L., et al. (2007). "GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet." American Journal of Physiology-Endocrinology and Metabolism.
-
Gault, V. A., et al. (2008). "(Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy." Clinical Science.
Sources
- 1. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Daily administration of the GIP-R antagonist (Pro3)GIP in streptozotocin-induced diabetes suggests that insulin-dependent mechanisms are critical to anti-obesity-diabetes actions of (Pro3)GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: In Vivo Administration of [Pro3]-GIP (Mouse)
Executive Summary & Mechanism of Action
[Pro3]-GIP (Mouse) is a stable, specific antagonist of the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor in murine models.[1][2][3] Unlike native GIP, which is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4) (t½ ~2-7 mins), [Pro3]-GIP contains a proline substitution at position 3 (Tyr-Ala-Pro...) that confers complete resistance to DPP-4 cleavage.[1]
Crucial Distinction: While native GIP acts as an incretin agonist (stimulating insulin), [Pro3]-GIP binds to the murine GIP receptor without activating the downstream cAMP/PKA signaling cascade, effectively blocking the action of endogenous GIP. This makes it the gold-standard tool for studying the physiological consequences of GIP receptor loss-of-function (chemical ablation) in obesity, insulin resistance, and diabetes.
Mechanistic Pathway (GIPR Antagonism)
The following diagram illustrates how [Pro3]-GIP competitively occupies the GIP receptor, preventing the native ligand-induced cAMP excursion and subsequent insulin degranulation.[4]
Figure 1: Mechanism of [Pro3]-GIP antagonism.[1][4][5] The peptide resists DPP-4 degradation and competitively blocks GIPR, preventing the cAMP-dependent insulin secretion cascade.[4]
Pre-Experimental Planning
Compound Specifications
-
Sequence: Tyr-Ala-Pro-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Lys-Gly-Lys-Lys-Asn-Asp-Trp-Lys-His-Asn-Leu-Thr-Gln
-
Molecular Weight: ~4971.6 Da (Use batch-specific MW from CoA for calculations).[1]
-
Solubility: Highly soluble in water and saline (≥1 mg/mL).[1]
-
Storage: Lyophilized powder at -20°C (stable >1 year). Reconstituted aliquots at -80°C.
Formulation Strategy
Avoid DMSO if possible, as it can induce local irritation in chronic IP studies. [Pro3]-GIP is sufficiently hydrophilic for aqueous vehicles.[1]
| Component | Concentration | Purpose |
| Vehicle | 0.9% Sterile Saline (NaCl) | Isotonic carrier.[1] |
| Stock Solution | 500 µM (approx.[1] 2.5 mg/mL) | High concentration for storage.[1] |
| Working Solution | 2.5 - 12.5 µM | Diluted for injection volume (typically 5-10 mL/kg).[1] |
Reconstitution Protocol:
-
Equilibrate the peptide vial to room temperature before opening (prevents condensation).
-
Add sterile 0.9% NaCl to the vial to achieve a 500 µM stock .
-
Calculation Example: For 1 mg of peptide (MW ~4972):
[1] -
Gently swirl or vortex at low speed. Do not sonicate unless absolutely necessary (heat degrades peptides).[1]
-
Aliquot into single-use vials (e.g., 50 µL) and freeze at -80°C. Avoid freeze-thaw cycles.
In Vivo Administration Protocols
Standard Dosing Regimens
Based on seminal work by Gault et al. and Irwin et al., the following doses are established for murine models (C57BL/6, ob/ob, or High-Fat Diet mice).
| Parameter | Specification | Rationale |
| Effective Dose | 25 nmol/kg body weight | Saturates GIP receptors in vivo; blocks native GIP effects.[3][6] |
| Route | Intraperitoneal (i.p.)[1][3][7][8][9] | Mimics systemic absorption; standard for metabolic peptides. |
| Injection Volume | 5 - 10 mL/kg | Standard volume to ensure accuracy (e.g., 100-200 µL for a 20g mouse). |
| Frequency (Chronic) | Once Daily (q.d.) | Sufficient to maintain receptor blockade due to enhanced stability. |
| Timing | Late afternoon (16:00 - 17:[1]00) | Prior to the dark phase (active feeding window) to block postprandial GIP. |
Protocol A: Acute Antagonist Validation (The "Blockade" Test)
Objective: Verify the compound's activity by demonstrating it blocks the insulinotropic effect of native GIP during a glucose challenge.[3][6][10]
Experimental Design:
-
Group 1: Vehicle + Glucose
-
Group 4: [Pro3]-GIP (25 nmol/kg) + Native GIP (25 nmol/kg) + Glucose[1]
Workflow:
-
Fast mice for 18 hours (overnight) to baseline insulin/glucose.
-
T = -15 min: Administer [Pro3]-GIP (25 nmol/kg, i.p.) or Saline. This pre-incubation allows the antagonist to occupy the receptors.
-
T = 0 min: Administer Glucose (18 mmol/kg or 2 g/kg) combined with Native GIP (25 nmol/kg, i.p.).
-
Sampling: Collect tail blood at 0, 15, 30, 60 min.
-
Readout: Measure Plasma Insulin and Blood Glucose.
-
Success Criteria: Group 4 (Combination) should have significantly lower insulin peaks compared to Group 2 (Native GIP alone), resembling Group 1 (Vehicle).[1]
-
Figure 2: Timeline for Acute Antagonist Validation. Pre-treatment ensures GIPR blockade before agonist challenge.
Protocol B: Chronic Metabolic Phenotyping (Obesity/Diabetes)
Objective: Assess the impact of long-term GIPR ablation on weight loss and insulin sensitivity.
-
Animal Model: High-Fat Diet (HFD) mice (fed for >12 weeks) or ob/ob mice.
-
Duration: 21 to 60 days.
-
Administration:
-
Prepare fresh working solution from frozen stock every 2-3 days (keep at 4°C).
-
Inject 25 nmol/kg [Pro3]-GIP i.p. once daily at 16:00 hours.
-
-
Measurements:
-
Daily: Body weight, Food intake.
-
Weekly: Non-fasting blood glucose.
-
Terminal (Day 21+): OGTT (Oral Glucose Tolerance Test) and Insulin Tolerance Test (ITT).[1]
-
-
Expected Outcomes:
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| No Effect in Acute Test | Insufficient pre-incubation time. | Ensure [Pro3]-GIP is injected 15-30 mins before the native GIP/Glucose challenge. |
| Precipitation | High salt or pH mismatch. | Reconstitute in pure water first, then dilute with 2x Saline. Ensure pH is ~7.4. |
| Variable Results | Circadian rhythm effects. | GIP sensitivity varies.[9][12] Always dose at the same time of day (preferably before dark cycle). |
| Loss of Potency | Peptide degradation. | Use aliquots. Do not refreeze. Verify -80°C storage. |
| Unexpected Agonism | Species mismatch. | Warning: [Pro3]-GIP is an antagonist in mice but can act as a partial agonist in humans .[4] Do not use this protocol for humanized mouse models expressing human GIPR without validation. |
References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide.[13] Biochemical and Biophysical Research Communications, 290(5), 1420-1426.
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice.[7][14] Diabetologia, 50(7), 1532-1540.[7]
-
McClean, P. L., et al. (2007). GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet. American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1746-E1755.
-
Irwin, N., et al. (2008). Daily administration of the GIP-R antagonist (Pro3)GIP in streptozotocin-induced diabetes suggests that insulin-dependent mechanisms are critical to anti-obesity-diabetes actions of (Pro3)GIP. Diabetes, Obesity and Metabolism, 10(4), 343-350.
Sources
- 1. [Pro3]-GIP (Mouse) acetate | TargetMol [targetmol.com]
- 2. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 6. Daily administration of the GIP-R antagonist (Pro3)GIP in streptozotocin-induced diabetes suggests that insulin-dependent mechanisms are critical to anti-obesity-diabetes actions of (Pro3)GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. bio-techne.com [bio-techne.com]
Executive Summary & Mechanistic Insight
Application Note: Optimization of [Pro3]-GIP (Mouse) Dosage and Administration in Murine Models
[Pro3]-GIP (Mouse) is a stable, enzyme-resistant analogue of the murine Glucose-dependent Insulinotropic Polypeptide (GIP). Unlike native GIP, which is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4) within minutes, [Pro3]-GIP contains a proline substitution at position 3 (Glu3
Critical Species-Specific Pharmacology: Researchers must recognize a fundamental divergence in pharmacology:
-
In Mice/Rats: [Pro3]-GIP acts as a partial agonist with low intrinsic efficacy.[1][3] In the presence of endogenous GIP (e.g., post-prandial states), it functions as a competitive antagonist .
Therapeutic Application in Mice: In murine models, [Pro3]-GIP is primarily utilized to block GIP receptor (GIPR) signaling . This antagonism is a validated strategy to prevent or reverse diet-induced obesity, insulin resistance, and beta-cell dysfunction.[4] By occupying the GIPR without triggering the robust adipogenic and insulinotropic cascades of native GIP, it effectively "silences" the receptor against the physiological incretin load.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the competitive antagonism mechanism of [Pro3]-GIP at the murine GIP receptor compared to native GIP signaling.
Figure 1: Mechanism of [Pro3]-GIP acting as a DPP-4 resistant competitive antagonist at the murine GIP receptor, blocking downstream adipogenic and insulinotropic signals.[5]
Preparation and Handling
To ensure experimental reproducibility, strict adherence to reconstitution and storage protocols is required.[6]
Reconstitution Protocol
-
Solvent: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.
-
Solubility: [Pro3]-GIP is highly soluble. A stock concentration of 1.0 mg/mL (approx. 200 µM) is recommended.
-
Procedure:
-
Allow the lyophilized vial to equilibrate to room temperature.
-
Add the calculated volume of buffer to the vial.
-
Gently swirl or vortex at low speed. Do not sonicate unless specified, as this may shear the peptide.
-
Filtration: If in vivo sterility is critical, filter through a 0.22 µm PVDF membrane (low protein binding).
-
Storage & Stability
-
Lyophilized: -20°C (Stable for >1 year).
-
Reconstituted Stock: Aliquot immediately into single-use volumes (e.g., 50-100 µL) and store at -80°C. Avoid freeze-thaw cycles.
-
Working Solution: Keep on ice during experiments; discard unused portion after 24 hours.
Dosage and Administration Protocols
The following dosages are standardized for C57BL/6 and ob/ob mice.
Table 1: Recommended Dosage Guidelines
| Experimental Context | Dose (Molar) | Dose (Mass)* | Route | Frequency | Primary Readout |
| Acute Antagonism | 25 nmol/kg | ~125 µg/kg | i.p. | Single bolus | Inhibition of GIP-induced insulin secretion (OGTT) |
| Chronic Metabolic | 25 nmol/kg | ~125 µg/kg | i.p. | Daily (q.d.) | Weight loss, improved insulin sensitivity |
| CNS/Neuro | 25 - 50 nmol/kg | ~125 - 250 µg/kg | i.p. | Daily | Neuroprotection, cognitive improvement |
*Based on MW ~4972 g/mol . Always calculate exact mass based on the specific batch peptide content.
Detailed Experimental Workflows
Protocol A: Acute Antagonism in Oral Glucose Tolerance Test (OGTT)
Objective: To demonstrate the blockade of the incretin effect.
-
Animal Prep: Fast mice for 12–16 hours (overnight) or 6 hours (morning fast) depending on ethical approval.
-
Baseline: Measure fasting blood glucose (Time -30 min).
-
Peptide Administration (Time -15 min):
-
Glucose Challenge (Time 0):
-
Administer Glucose (2 g/kg body weight) via oral gavage.
-
Alternative: For IPGTT, inject glucose i.p., but oral is preferred to trigger endogenous incretin release.
-
-
Sampling:
-
Measure Blood Glucose: 0, 15, 30, 60, 90, 120 min.[6]
-
Measure Plasma Insulin: 0, 15, 30 min (critical window for incretin effect).
-
-
Expected Result: [Pro3]-GIP treated mice should show lower insulin peaks and potentially higher glucose excursions compared to controls (due to blocked insulinotropic support), unless the mice are already insulin resistant.
Protocol B: Chronic Treatment for Diet-Induced Obesity (DIO)
Objective: To reverse obesity and improve insulin sensitivity.
Figure 2: Workflow for chronic [Pro3]-GIP intervention in diet-induced obesity models.
-
Induction: Feed C57BL/6 mice a High-Fat Diet (45-60% kcal fat) for 12+ weeks until obese.
-
Dosing Regimen:
-
Administer [Pro3]-GIP (25 nmol/kg) via i.p.[7] injection once daily .
-
Timing: Dosing prior to the onset of the dark phase (e.g., 16:00 - 17:00) is optimal to block GIP during the active feeding window.
-
-
Monitoring:
-
Endpoints:
-
Significant weight loss is typically observed after 7–10 days.
-
Perform Insulin Tolerance Test (ITT) on Day 21 to assess sensitization.
-
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No effect in OGTT | Timing mismatch | Ensure peptide is injected 15-30 mins before glucose. |
| No weight loss | Dose too low / Degradation | Verify peptide integrity (HPLC). Increase dose to 50 nmol/kg. |
| Unexpected Insulin Spike | Species confusion | Confirm you are using [Pro3]-GIP in mice, not humans (where it is an agonist). |
| Solubility Issues | Incorrect pH | Ensure buffer is pH 7.4. If needed, dissolve in small vol of 10% acetic acid, then dilute. |
References
-
Irwin, N., et al. (2007).[9] "Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist [Pro3]GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice."[4] Diabetologia, 50(7), 1532–1540.
-
Gault, V. A., et al. (2002). "Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide." Biochemical and Biophysical Research Communications, 290(5), 1420–1426.
-
McClean, P. L., et al. (2007).[9] "GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet."[8][10] American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1746–E1755.
-
Sparre-Ulrich, A. H., et al. (2016). "Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors."[3][9] British Journal of Pharmacology, 173(1), 27–38.[2]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active immunization against (Pro(3))GIP improves metabolic status in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Pro3]-GIP (Mouse) for Diabetes Model Experimental Design
Authored by: Senior Application Scientist, Metabolic Research Division
Introduction: The Incretin Effect and the Rationale for GIP Receptor Antagonism in Diabetes Research
The incretin effect describes the physiological phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an equivalent intravenous glucose load. This is primarily mediated by two gut-derived hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). Both hormones act on pancreatic β-cells to potentiate glucose-stimulated insulin secretion. GIP, the first identified incretin, is released from K-cells in the small intestine in response to nutrient ingestion and binds to its G-protein coupled receptor (GIPR) on pancreatic islets. Beyond its insulinotropic effects, GIP also stimulates glucagon secretion and has been implicated in fat accumulation.
In the context of type 2 diabetes (T2D), the insulinotropic action of GIP is often impaired, while its effects on glucagon release may persist, potentially contributing to hyperglycemia. This has led to the hypothesis that antagonizing the GIP receptor could be a therapeutic strategy to improve glycemic control. By blocking GIPR, particularly in a state of over-nutrition and insulin resistance, the aim is to reduce the pro-hyperglycemic effects of GIP, thereby improving glucose tolerance and insulin sensitivity.
[Pro3]-GIP (Mouse): A Species-Specific GIP Receptor Antagonist
[Pro3]-GIP (Mouse) is a synthetic analog of murine GIP, where the alanine at position 3 has been substituted with a proline. This modification confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and, critically, alters its pharmacological activity at the rodent GIP receptor. In mouse and rat models, [Pro3]-GIP acts as a competitive antagonist, effectively blocking the actions of endogenous GIP. It has been demonstrated to inhibit GIP-stimulated insulin release from pancreatic β-cells in vitro and to improve glucose tolerance and insulin sensitivity in ob/ob mice, a model of genetic obesity and diabetes.
It is of paramount importance for researchers to note the species-specific action of [Pro3]-GIP. While it functions as an antagonist in rodents, it acts as a full agonist at the human GIP receptor. Therefore, its use as a research tool is confined to rodent models to investigate the physiological and pathophysiological roles of GIP signaling.
Mechanism of Action in Rodents
The antagonistic properties of [Pro3]-GIP in rodents are attributed to its ability to bind to the GIP receptor with high affinity while possessing reduced intrinsic activity. This allows it to compete with and displace endogenous GIP, thereby inhibiting downstream signaling pathways.
In Vivo Experimental Design: Assessing Metabolic Phenotype
Chronic administration of [Pro3]-GIP in mouse models of diabetes has been shown to prevent the development of metabolic abnormalities and improve glycemic control. The following protocols are designed to assess these effects.
Animal Model Selection
The ob/ob mouse is a widely used model of genetic obesity, hyperinsulinemia, and insulin resistance, making it a suitable model for studying the effects of [Pro3]-GIP. Diet-induced obesity (DIO) models, where mice are fed a high-fat diet, are also highly relevant for mimicking the metabolic syndrome in humans.
Long-Term Treatment Regimen
A typical long-term study involves daily administration of [Pro3]-GIP.
| Parameter | Recommendation |
| Mouse Model | ob/ob or C57BL/6J on high-fat diet |
| Dose | 25 nmol/kg body weight |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Frequency | Once daily |
| Duration | 11-60 days |
| Control Group | Vehicle (e.g., sterile saline) |
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of an animal to clear a glucose load, providing insights into overall glucose homeostasis.
Rationale: By administering [Pro3]-GIP prior to the glucose challenge, this protocol evaluates the impact of GIP receptor antagonism on glucose disposal. An improvement in glucose tolerance would be indicated by a lower and faster return to baseline blood glucose levels.
Materials:
-
D-Glucose (20% solution in sterile saline)
-
Glucometer and test strips
-
Syringes for i.p. injection
-
Animal scale
-
Timer
Procedure:
-
Fast mice for 5-6 hours with free access to water.
-
Record the baseline body weight.
-
Administer [Pro3]-GIP (25 nmol/kg) or vehicle via i.p. injection.
-
After a 30-minute pre-treatment period, obtain a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a 2 g/kg body weight bolus of D-glucose via i.p. injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
If bleeding stops, gently massage the tail or make a new small incision for subsequent measurements.
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion. A lower AUC in the [Pro3]-GIP treated group compared to the vehicle group indicates improved glucose tolerance.
Protocol 2: Insulin Tolerance Test (ITT)
The ITT measures the whole-body insulin sensitivity by assessing the glucose-lowering effect of exogenous insulin.
Rationale: This test determines if chronic [Pro3]-GIP treatment enhances the physiological response to insulin. An improved insulin sensitivity will result in a more profound and sustained decrease in blood glucose levels following insulin administration.
Materials:
-
Humulin R (or other regular human insulin) diluted in sterile saline (e.g., 0.1 U/mL)
-
Glucometer and test strips
-
Syringes for i.p. injection
-
Animal scale
-
Timer
-
20% Glucose solution for rescue
Procedure:
-
Fast mice for approximately 6 hours.
-
Record the baseline body weight.
-
Obtain a baseline blood glucose reading (t=0) from the tail vein.
-
Administer insulin via i.p. injection. The dose may need to be optimized based on the mouse strain and degree of insulin resistance, typically ranging from 0.5 to 2.0 U/kg. For insulin-resistant models, a higher dose may be necessary.
-
Measure blood glucose at 15, 30, 45, 60, 90, and 120 minutes post-insulin injection.
-
Crucially, monitor mice for signs of severe hypoglycemia. If blood glucose drops below a critical level (e.g., 10 mg/dL) or the animal becomes lethargic, administer a rescue bolus of 20% glucose.
Data Analysis: Plot the mean blood glucose concentration at each time point. The rate of glucose disappearance, particularly in the initial 30 minutes, reflects insulin sensitivity. A greater percentage drop from baseline and a lower nadir in the [Pro3]-GIP treated group suggest enhanced insulin sensitivity.
Ex Vivo & In Vitro Assays: Mechanistic Insights
To further elucidate the mechanisms by which [Pro3]-GIP improves the diabetic phenotype, ex vivo and in vitro studies on pancreatic islets are invaluable.
Protocol 3: Pancreatic Islet Perifusion for Insulin Secretion
Islet perifusion allows for the dynamic measurement of insulin secretion in response to various secretagogues, providing a more physiological assessment than static incubations.
Rationale: This assay can directly demonstrate the antagonistic effect of [Pro3]-GIP on GIP-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Collagenase P
-
Ficoll density gradient solutions
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
Perifusion system (including pumps, chambers, and fraction collector)
-
Mouse GIP
-
[Pro3]-GIP (Mouse)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion followed by density gradient purification.
-
Perifusion Setup:
-
Equilibrate the perifusion system with KRB buffer containing a basal glucose concentration (e.g., 1-3 mM) at 37°C.
-
Load a known number of islets (e.g., 100-200 IEQ) into each perifusion chamber.
-
Allow for a 60-minute equilibration period with basal glucose.
-
-
Experimental Protocol:
-
Collect baseline fractions in basal glucose.
-
Switch to a stimulatory glucose concentration (e.g., 16.7 mM) to confirm islet viability and responsiveness.
-
Return to basal glucose.
-
Perifuse with a stimulatory glucose concentration plus a fixed concentration of mouse GIP (e.g., 10 nM).
-
In a parallel chamber, perifuse with stimulatory glucose, mouse GIP, and varying concentrations of [Pro3]-GIP.
-
Collect fractions at regular intervals (e.g., every 2 minutes).
-
-
Insulin Measurement: Quantify the insulin concentration in each collected fraction using an ELISA.
Data Analysis: Plot insulin secretion over time for each condition. Compare the insulin response to GIP in the presence and absence of [Pro3]-GIP. A dose-dependent inhibition of GIP-stimulated insulin secretion by [Pro3]-GIP confirms its antagonistic activity.
Protocol 4: Histological Analysis of Pancreatic Islets
Histological examination of the pancreas provides crucial information on islet morphology, size, and cellular composition.
Rationale: Chronic treatment with [Pro3]-GIP in ob/ob mice has been shown to ameliorate abnormalities in islet structure. This analysis can reveal changes in β-cell mass and islet organization.
Materials:
-
4% Paraformaldehyde (PFA) or Bouin's fixative
-
Ethanol series for dehydration
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Antibodies for immunohistochemistry (e.g., anti-insulin, anti-glucagon)
-
Stains (e.g., Hematoxylin and Eosin)
Procedure:
-
Tissue Fixation and Processing:
-
At the end of the in vivo study, euthanize mice and carefully dissect the pancreas.
-
Fix the pancreas in 4% PFA overnight at 4°C.
-
Process the tissue through an ethanol gradient, clear with xylene, and embed in paraffin.
-
-
Sectioning: Cut 5 µm sections using a microtome and mount on slides.
-
Staining:
-
Perform H&E staining for general morphology.
-
Perform immunohistochemistry for insulin and glucagon to identify β-cells and α-cells, respectively.
-
-
Imaging and Analysis:
-
Capture images of multiple islets from each pancreas using a microscope.
-
Quantify islet area, β-cell area (insulin-positive), and α-cell area (glucagon-positive) using image analysis software.
-
Calculate β-cell mass by multiplying the relative β-cell area by the pancreatic weight.
-
Data Analysis: Compare the average islet size, β-cell area, and β-cell mass between the [Pro3]-GIP and vehicle-treated groups. An increase in β-cell mass or an improvement in islet architecture in the treated group would suggest a protective or restorative effect of GIP receptor antagonism.
Summary and Future Directions
[Pro3]-GIP (Mouse) is a valuable pharmacological tool for dissecting the role of the GIP signaling pathway in rodent models of diabetes and metabolic disease. The protocols outlined in these application notes provide a comprehensive framework for evaluating its effects on whole-body glucose homeostasis, insulin sensitivity, and pancreatic islet function. The clear species-dependent pharmacology of [Pro3]-GIP underscores the critical importance of careful experimental design and interpretation when translating findings from rodent models to human physiology. Future studies could leverage this antagonist to explore the extra-pancreatic roles of GIP, such as in adipose tissue and the central nervous system, to further unravel its complex contributions to metabolic regulation.
References
- Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice.
Application Note: [Pro3]-GIP (Mouse) High-Fat Diet Study Protocol
Abstract
This application note details a standardized protocol for evaluating the metabolic effects of [Pro3]-GIP , a stable analogue of Glucose-dependent Insulinotropic Polypeptide (GIP), in a diet-induced obesity (DIO) mouse model. Unlike native GIP, which is rapidly degraded by dipeptidyl peptidase-4 (DPP-4), [Pro3]-GIP contains a proline substitution at position 3, rendering it resistant to enzymatic cleavage.[1]
Crucial Mechanistic Distinction: In murine models, [Pro3]-GIP functions as a GIP receptor (GIPR) antagonist , whereas in humans it acts as an agonist.[2] This protocol is specifically designed to assess the therapeutic potential of GIPR antagonism in reversing obesity, insulin resistance, and glucose intolerance induced by a high-fat diet (HFD).
Introduction & Mechanism of Action
The GIP Paradox in Obesity
Native GIP is an incretin hormone that stimulates insulin secretion.[1] However, chronic elevation of GIP in obesity is hypothesized to promote adipocyte nutrient uptake and fat storage. Consequently, blocking GIP signaling (antagonism) has emerged as a strategy to combat "diabesity" (obesity-linked type 2 diabetes) in rodent models.[3][4][5][6][7]
Why [Pro3]-GIP?
-
DPP-4 Resistance: Native GIP has a half-life of ~2 minutes in vivo.[8] [Pro3]-GIP resists DPP-4 cleavage, extending its biological half-life significantly (>24h bioactivity in some contexts).
-
Receptor Antagonism (Murine): It binds to the mouse GIPR with high affinity but fails to activate the downstream cAMP signaling cascade, effectively blocking the receptor from endogenous GIP.
Mechanism Diagram
The following diagram illustrates the differential processing and receptor interaction of Native GIP versus [Pro3]-GIP.
Figure 1: Mechanism of Action.[1] [Pro3]-GIP resists DPP-4 degradation and antagonizes the murine GIP receptor, blocking downstream adipogenic signaling.[3]
Material Specifications
Peptide Information[2][5][8][9][10][11][12][13][14][15]
-
Compound: [Pro3]-GIP (Mouse)
-
Sequence: Tyr-Ala-Pro-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Arg-Gly-Lys-Lys-Ser-Asp-Trp-Lys-His-Asn-Ile-Thr-Gln[9]
-
Molecular Weight: ~4983 Da
-
Solubility: Soluble in water or saline (1 mg/mL).
-
Storage: Lyophilized powder at -20°C. Reconstituted aliquots at -80°C. Avoid freeze-thaw cycles.
Animal Model
-
Strain: C57BL/6J Male Mice (Susceptible to diet-induced obesity).
-
Age at Start: 6-8 weeks.
-
Diet:
-
Control: Standard Rodent Chow (10% kcal fat).
-
HFD: High-Fat Diet (45% or 60% kcal fat, e.g., Research Diets D12451 or D12492).
-
Experimental Protocol
Phase 1: Induction of Diabesity (Run-in Period)
Objective: Establish a robust phenotype of obesity, hyperinsulinemia, and glucose intolerance.
-
Acclimatization: Allow mice 1 week to acclimatize to the facility.
-
Diet Assignment: Randomize mice into two cohorts:
-
Lean Control (n=8-10): Standard Chow.
-
HFD Cohort (n=20-30): High-Fat Diet ad libitum.
-
-
Duration: Maintain diet for 16–22 weeks .
-
Validation: Before starting treatment, confirm phenotype by measuring:
Phase 2: Treatment Regimen
Objective: Evaluate the efficacy of [Pro3]-GIP in reversing metabolic dysfunction.
Randomization: Stratify HFD mice by body weight and fasting glucose to ensure equal baseline averages across treatment groups.
| Group | Diet | Treatment | Dose | Route | Frequency |
| 1. Lean Control | Chow | Saline (Vehicle) | N/A | i.p. | Daily |
| 2. HFD Control | HFD | Saline (Vehicle) | N/A | i.p.[4][7] | Daily |
| 3. [Pro3]-GIP | HFD | [Pro3]-GIP | 25 nmol/kg | i.p.[2][4][7][10][11] | Daily |
Note: Dosing is typically performed in the late afternoon (e.g., 16:00) to align with the active feeding phase.
Phase 3: Metabolic Assessment & Workflow
The treatment phase lasts 21 to 50 days . Key assays are scheduled to avoid stress interference.
Figure 2: Experimental Timeline. Critical assessment points during the treatment phase.
Detailed Assay Procedures
1. Intraperitoneal Glucose Tolerance Test (IPGTT) - Day 21
-
Fast: 18 hours (overnight) or 6 hours (morning fast) depending on ethical protocols. Note: 18h is standard for HFD studies to baseline insulin.
-
Basal Sample: Measure blood glucose (tail prick) at t=0 min.
-
Injection: Administer Glucose (18 mmol/kg or 2 g/kg) i.p.
-
Measurement: Measure glucose at t=15, 30, 60, and 120 min.
2. Insulin Tolerance Test (ITT) - Day 24
-
Fast: 4 hours (morning).
-
Basal Sample: t=0 min.
-
Injection: Insulin (0.75 – 1.0 U/kg) i.p. Caution: HFD mice are insulin resistant and may require higher doses, but watch for hypoglycemia.
-
Measurement: Glucose at t=15, 30, 60 min.
3. Terminal Tissue Collection
-
Plasma: Insulin, Glucagon, Triglycerides, Cholesterol.[11][12]
-
Tissues: Liver (lipid content), Epididymal Fat Pads (adipocyte morphology), Pancreas (islet histology).
Data Analysis & Expected Results
Data should be presented as Mean ± SEM.[11][13] Statistical significance is determined by One-way ANOVA followed by a post-hoc test (e.g., Tukey’s or Dunnett’s).
Expected Outcomes (Antagonist Effect)
If the protocol is executed correctly, the [Pro3]-GIP treated group should exhibit:
| Parameter | Expected Trend vs. HFD Control | Physiological Rationale |
| Body Weight | Decrease (↓) | Reduced adiposity due to blocked GIP lipogenic signaling. |
| Fasting Glucose | Decrease (↓) | Improved basal glycemic control. |
| Glucose Tolerance | Improved (AUC ↓) | Enhanced insulin sensitivity and glucose disposal. |
| Plasma Insulin | Decrease (↓) | Reversal of compensatory hyperinsulinemia (improved sensitivity). |
| Liver Triglycerides | Decrease (↓) | Reduced hepatic steatosis. |
Critical Parameters & Troubleshooting
-
Species Specificity (CRITICAL):
-
Peptide Stability:
-
Stress Management:
-
Chronic injections can cause stress-induced hyperglycemia. Handle mice gently and use the "cup" method if possible. Include a saline-injected vehicle group to control for injection stress.
-
-
Dosing Window:
-
Administer [Pro3]-GIP approximately 1 hour before the onset of the dark cycle (feeding phase) to maximize antagonism of post-prandial GIP spikes.
-
References
-
Irwin, N., et al. (2007). "GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet." American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1532-E1540.
-
Gault, V. A., et al. (2002). "Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide."[9] Biochemical and Biophysical Research Communications, 290(5), 1420-1426.
-
McClean, P. L., et al. (2007). "GIP receptor antagonism via [Pro3]GIP prevents the development of obesity and insulin resistance in mice fed a high-fat diet." Obesity, 15, 2664-2672.
-
Irwin, N., & Flatt, P. R. (2009). "Therapeutic potential for GIP receptor antagonists and agonists in diabetes and obesity." Best Practice & Research Clinical Endocrinology & Metabolism, 23(4), 503-512.
Sources
- 1. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Active immunization against (Pro(3))GIP improves metabolic status in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Increased Body Weight and Fat Mass After Subchronic GIP Receptor Antagonist, but Not GLP-2 Receptor Antagonist, Administration in Rats [frontiersin.org]
- 14. pdf.smolecule.com [pdf.smolecule.com]
Application Note: Intraperitoneal Injection of [Pro3]-GIP (Mouse) in Metabolic Research
[1][2][3][4][5][6][7]
Executive Summary & Mechanism of Action
[Pro3]-GIP (Mouse) is a stable, enzyme-resistant analog of Glucose-dependent Insulinotropic Polypeptide (GIP).[1] Unlike native GIP, which is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) (half-life ~2-7 mins), [Pro3]-GIP possesses a specific amino acid substitution (Glu3
Critical Species-Specific Pharmacology
Expert Insight: It is imperative to understand that [Pro3]-GIP exhibits species-dependent pharmacodynamics.
-
In Mice/Rats: It functions primarily as a GIP Receptor (GIPR) Antagonist (or weak partial agonist with dominant antagonistic properties in hyperglycemic states). It is widely used to induce "chemical knockout" of the GIP receptor to study obesity and insulin resistance.
-
Implication: This protocol is strictly for murine models (e.g., ob/ob, db/db, or High-Fat Diet (HFD) mice) where the goal is to block GIPR signaling to improve glucose tolerance and insulin sensitivity.
Mechanistic Pathway
The following diagram illustrates the antagonistic action of [Pro3]-GIP in the murine pancreatic beta-cell context.
Figure 1: Mechanism of [Pro3]-GIP action.[2][4] In mice, the analog binds to the GIP receptor, preventing native GIP from triggering the cAMP/PKA cascade that potentiates insulin secretion.
Pre-Experimental Planning
Reagent Specifications
-
Peptide: [Pro3]-GIP (Mouse)
-
Sequence: Tyr-Pro-Pro-Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Arg-Gly-Lys-Lys-Ser-Asp-Trp-Lys-His-Asn-Ile-Thr-Gln[5]
Dosage Calculation
The field-standard dose for metabolic studies (Gault et al., Irwin et al.) is 25 nmol/kg .
| Parameter | Value | Notes |
| Target Dose | 25 nmol/kg | Standard effective dose for blocking GIPR.[7] |
| Mass Equivalent | ~124 µg/kg | Based on MW ~4971.6 g/mol . |
| Injection Volume | 5 - 10 mL/kg | Standard IP volume (e.g., 100-200 µL for a 20g mouse). |
| Frequency | Daily or Twice Daily | For chronic studies. Acute studies use single bolus. |
Calculation Example (for 10 mice, 25g average weight):
-
Total Mass of Mice:
. -
Total Moles Required:
. -
Safety Margin: Prepare 20% excess
. -
Mass Required:
.
Detailed Protocol
Reconstitution and Storage
Trustworthiness Check: Peptide stability is the most common failure point. Follow these storage rules strictly.
-
Lyophilized Powder: Store at -20°C. Desiccate before opening to prevent moisture absorption.
-
Stock Solution (100 µM):
-
Dissolve powder in sterile, degassed water .
-
Note: Do not use saline for the initial high-concentration stock, as salts can sometimes promote aggregation at high concentrations.
-
Aliquot into low-bind tubes (e.g., 20 µL aliquots) and freeze at -80°C. Avoid freeze-thaw cycles.
-
-
Working Solution (Day of Experiment):
-
Thaw a stock aliquot on ice.
-
Dilute to the final concentration using sterile 0.9% Saline (NaCl) .
-
Keep on ice until injection.
-
Intraperitoneal (IP) Injection Workflow
This workflow describes a Glucose Tolerance Test (IPGTT) with [Pro3]-GIP intervention.
Figure 2: Experimental timeline for evaluating [Pro3]-GIP effects on glucose tolerance.
Step-by-Step Procedure:
-
Fasting: Fast mice for 12-18 hours (overnight) or 6 hours (morning fast) depending on ethical protocols and metabolic severity. Note: 18h fasts maximize insulin sensitivity contrast; 6h fasts are more physiological.
-
Baseline Measurement (T = -15 min): Measure fasting blood glucose via tail tip bleed.
-
Peptide Administration (T = -15 min):
-
Restrain the mouse securely using the scruff method.
-
Inject [Pro3]-GIP (25 nmol/kg) into the lower right quadrant of the abdomen using a 27G or 30G needle.
-
Control Group: Inject equal volume of 0.9% Saline.
-
-
Absorption Period: Return mouse to cage for 15 minutes . This allows the antagonist to bind GIPR before the nutrient challenge.
-
Glucose Challenge (T = 0 min):
-
Inject Glucose (D-Glucose) IP at 18 mmol/kg (approx. 3.2 g/kg) or the standard 2 g/kg .
-
Tip: Warm the glucose solution to body temperature to prevent hypothermic stress.
-
-
Sampling: Measure blood glucose at T = 15, 30, 60, and 120 minutes post-glucose injection.
-
Optional: Collect 20-30 µL blood via heparinized capillary tubes at T=0 and T=15 for plasma insulin analysis (ELISA).
-
Data Analysis & Expected Results
Quantitative Metrics
Summarize data using the following structure:
| Metric | Calculation | Expected Result (in ob/ob or HFD mice) |
| Glucose AUC | Area Under Curve (0-120 min) | Significant Reduction (Improved tolerance) |
| Peak Glucose | Max value (usually T=15/30) | Lower in [Pro3]-GIP group |
| Plasma Insulin | ELISA quantification | Reduced (Antagonism blocks GIP-induced secretion) |
| Insulin Sensitivity | HOMA-IR or ITT slope | Improved (Secondary to reduced hyperinsulinemia) |
Interpretation
-
Successful Antagonism: In obese/diabetic mice, [Pro3]-GIP should lower blood glucose excursions despite lowering insulin levels. This paradox is explained by the amelioration of insulin resistance and the prevention of GIP-mediated adiposity/inflammation.
-
Failure Mode: If glucose remains high and insulin is low, the beta-cells may be exhausted, or the glucose load was too high for the model.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| No Effect Observed | Peptide degradation | Ensure stock was stored at -80°C and not freeze-thawed repeatedly. Use fresh aliquots. |
| Precipitation | High salt in stock | Dissolve stock in pure water first, then dilute in saline. |
| Inconsistent Data | Injection Timing | Strictly adhere to the 15-minute wait between peptide and glucose injection. Simultaneous injection reduces efficacy. |
| Stress Hyperglycemia | Handling | Acclimate mice to handling for 3 days prior to the experiment. Stress releases catecholamines that override GIP effects. |
References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide.[5] Biochemical and Biophysical Research Communications, 290(5), 1420–1426.
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice. Diabetologia, 50(7), 1532–1540.
-
Gault, V. A., et al. (2005). Chemical ablation of gastric inhibitory polypeptide receptor action by daily (Pro3)GIP administration improves glucose tolerance and ameliorates insulin resistance and abnormalities of islet structure in obesity-related diabetes.[8] Diabetes, 54(8), 2436–2446.[8]
-
McClean, P. L., et al. (2008). (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy. British Journal of Pharmacology, 154(4), 781–790.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. (Pro3) GIP, human TFA ((Pro3) Gastric Inhibitory Peptide, human TFA) | Insulin Receptor | | Invivochem [invivochem.com]
- 4. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. Chemical ablation of gastric inhibitory polypeptide receptor action by daily (Pro3)GIP administration improves glucose tolerance and ameliorates insulin resistance and abnormalities of islet structure in obesity-related diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing the Metabolic Stability and Incretin Potential of [Pro3]-GIP (Mouse)
Introduction & Scientific Context
Glucose-dependent Insulinotropic Polypeptide (GIP) is a critical incretin hormone, yet its study in murine models is plagued by a short half-life due to rapid degradation by Dipeptidyl Peptidase-4 (DPP-4). This enzymatic cleavage at the N-terminus (removing Tyr1-Ala2) renders the peptide inactive, creating significant variability in in vivo metabolic assays.
[Pro3]-GIP (Mouse) is a stable analog designed to overcome this limitation. By substituting the glutamic acid at position 3 with proline, the peptide becomes resistant to DPP-4 cleavage while retaining high affinity for the GIP receptor (GIPR).
Critical Scientific Insight: Researchers must recognize the context-dependent pharmacology of [Pro3]-GIP.
-
In Lean/Healthy Mice: It acts primarily as a GIP Receptor Antagonist , blunting the incretin effect and potentially impairing glucose tolerance temporarily.
-
In Obese/Diabetic Models (ob/ob or HFD): Chronic administration often improves glucose homeostasis and insulin sensitivity by preventing GIP-mediated adiposity and desensitization.
This guide details the protocols for preparing, validating, and deploying [Pro3]-GIP to measure these specific metabolic shifts.
Mechanism of Action & Signaling Pathway
Native GIP binds to the GIPR (a GPCR), activating the G
[Pro3]-GIP binds the receptor but fails to induce the conformational change necessary for full G
Figure 1: GIPR Signaling and [Pro3]-GIP Antagonism[1][2][3][4]
Caption: Competitive antagonism of the GIP receptor by [Pro3]-GIP prevents G
Protocol 1: Reconstitution and Storage
Improper handling is the leading cause of experimental failure with peptide analogs. [Pro3]-GIP is hydrophobic in certain buffers; strict adherence to solubility rules is required.
Materials
-
[Pro3]-GIP (Mouse) Lyophilized Powder (Purity >95%)[2]
-
Solvent A: Sterile, endotoxin-free water
-
Solvent B: 0.9% Saline (NaCl)
-
Critical: DMSO (only if high concentration stock >5 mg/mL is required)
Procedure
-
Equilibration: Allow the lyophilized vial to reach room temperature before opening to prevent condensation.
-
Stock Solution (1 mg/mL):
-
Add sterile water directly to the vial.
-
Vortex gently for 30 seconds.
-
Note: Do not use saline for the initial dissolution; salts can precipitate the peptide at high concentrations.
-
-
Working Solution: Dilute the Stock Solution with 0.9% Saline to the required dose concentration (typically 0.1 – 0.5 mg/mL) immediately before injection.
-
Storage:
-
Lyophilized: -20°C (stable for 12 months).
-
Reconstituted Stock: Aliquot and store at -80°C. Avoid freeze-thaw cycles.
-
Protocol 2: In Vivo Metabolic Profiling (IPGTT)
The Intraperitoneal Glucose Tolerance Test (IPGTT) is the gold standard for assessing the metabolic impact of [Pro3]-GIP.
Experimental Logic: To prove antagonism, [Pro3]-GIP must be present at the receptor before the glucose load triggers endogenous GIP secretion from intestinal K-cells.
Experimental Design Table
| Parameter | Specification | Rationale |
| Mouse Strain | C57BL/6 (Lean) or ob/ob (Obese) | Strain determines expected outcome (worsening vs. improvement). |
| Fasting Duration | 6 Hours (Morning fast) | Avoids "starvation diabetes" seen in overnight fasting; physiologically relevant. |
| [Pro3]-GIP Dose | 25 nmol/kg body weight | Established effective dose for receptor blockade [1]. |
| Glucose Load | 2 g/kg (Lean) or 1 g/kg (Obese) | Obese mice are glucose intolerant; lower load prevents maxing out the glucometer. |
| Route | Intraperitoneal (i.p.)[3][4][5] | Consistent absorption kinetics. |
Step-by-Step Workflow
-
Preparation (T minus 1 week): Handle mice daily to reduce stress-induced hyperglycemia during the actual test.
-
Fasting (T minus 6 hours): Remove food; ensure access to water. Change bedding to prevent coprophagy (eating feces).
-
Baseline Measurement (T=0):
-
Drug Administration (T=0):
-
Glucose Challenge (T+15 min): Inject D-glucose solution i.p.
-
Data Collection:
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Collect blood for plasma insulin at 15 min (peak secretion) and 60 min.
-
Figure 2: IPGTT Experimental Timeline
Caption: Temporal workflow for IPGTT ensuring [Pro3]-GIP receptor occupancy prior to glucose challenge.
Data Analysis & Interpretation
Quantitative Metrics
Calculate the Incremental Area Under the Curve (iAUC) for both Glucose and Insulin.
Expected Results Matrix
| Readout | Lean Mice (Control) | Obese/Diabetic Mice (ob/ob) | Interpretation |
| Glucose Tolerance | Impaired (Higher AUC) | Improved (Lower AUC) | In lean mice, blocking GIP removes a helper signal.[5] In obese mice, it blocks maladaptive signaling [2]. |
| Insulin Secretion | Decreased | Decreased | Confirms the mechanism is via inhibition of insulin secretion (blocking the incretin effect). |
| Body Weight (Chronic) | No Change | Decreased | Requires daily dosing for >14 days [3].[9][4] |
Troubleshooting Guide
-
Issue: No difference between Vehicle and [Pro3]-GIP groups.
-
Cause 1: Dose too low. Increase to 50 nmol/kg.
-
Cause 2: Timing.[2][6][8][10] If glucose is given before the antagonist, endogenous GIP will bind the receptor first.
-
Cause 3: DPP-4 Activity.[11][12] While [Pro3]-GIP is resistant, ensure the native GIP (if used as a control agonist) is protected or use a DPP-4 inhibitor in the buffer.
-
References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide.[11][13] Biochemical and Biophysical Research Communications, 290(5), 1420–1426.
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice. Diabetologia, 50(7), 1532–1540.
-
McClean, P. L., et al. (2007). GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet.[14] American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1746-E1755.
-
Seino, Y., et al. (2010). GIP and GLP-1, the two incretin hormones: Similarities and differences. Journal of Diabetes Investigation, 1(1-2), 8–23.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Chemical ablation of gastric inhibitory polypeptide receptor action by daily (Pro3)GIP administration improves glucose tolerance and ameliorates insulin resistance and abnormalities of islet structure in obesity-related diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.mousephenotype.org [web.mousephenotype.org]
- 7. protocols.io [protocols.io]
- 8. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: [Pro3]-GIP (Mouse) in Pancreatic Beta-Cell Research
Species-Specific GIP Receptor Antagonism & Metabolic Characterization
Executive Summary & Core Mechanism
[Pro3]-GIP (Mouse) is a stable, enzyme-resistant analog of the incretin hormone Glucose-dependent Insulinotropic Polypeptide (GIP).[1] Unlike native GIP, which is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4) within minutes, [Pro3]-GIP contains a proline substitution at position 3 (Glu3
Critical Species Specificity Warning: Researchers must exercise extreme caution regarding the species-dependent pharmacology of this compound.
-
In Mice/Rats: [Pro3]-GIP acts as a GIP Receptor (GIPR) Antagonist (or low-efficacy partial agonist).[2][3][4][5][6][7] It binds with high affinity but fails to induce the conformational change necessary for robust
coupling, effectively blocking native GIP signaling. -
In Humans: [Pro3]-GIP acts as a Full Agonist .[2][3][4][5][6][7][8]
-
Implication: This guide focuses strictly on murine beta-cell research, where [Pro3]-GIP is utilized to inhibit GIPR signaling to study incretin physiology, beta-cell survival, and obesity-induced insulin resistance.
Physicochemical Properties & Handling
| Property | Specification | Notes |
| Sequence | Tyr-Ala-Pro -Gly-Thr-Phe-Ile-Ser-Asp-Tyr-Ser-Ile-Ala-Met-Asp-Lys-Ile-Arg-Gln-Gln-Asp-Phe-Val-Asn-Trp-Leu-Leu-Ala-Gln-Arg-Gly-Lys-Lys-Ser-Asp-Trp-Lys-His-Asn-Ile-Thr-Gln | Modified at Pos. 3 (Glu |
| Molecular Weight | ~4971.6 g/mol | Verify batch-specific MW on CoA.[2] |
| Solubility | Water (2 mg/mL); DMSO (50 mg/mL) | Sonicate if necessary.[2] |
| Stability | Lyophilized: -20°C (1 year).[2] Solubilized: -80°C (3 months). | Avoid freeze-thaw cycles.[2] |
| Mechanism | Competitive Antagonist (Murine GIPR) |
Reconstitution Protocol:
-
Centrifuge the vial before opening to settle the lyophilized powder.
-
Dissolve in sterile, endotoxin-free water or 0.9% saline to a stock concentration of 1 mg/mL (approx. 200
). -
Aliquot into single-use volumes (e.g., 20-50
) and store at -80°C. -
Working Solutions: Dilute immediately before use in the appropriate experimental buffer (e.g., KRB for islets, PBS for in vivo).
Application 1: In Vitro GIPR Antagonism (Insulin Secretion)[1][2][3][4][9]
This protocol validates the antagonistic activity of [Pro3]-GIP by measuring its ability to inhibit native GIP-potentiated Glucose-Stimulated Insulin Secretion (GSIS) in murine beta-cells (e.g., MIN6, INS-1, or primary mouse islets).[2]
Experimental Logic
Native GIP potentiates insulin secretion only in the presence of elevated glucose. To demonstrate antagonism, you must stimulate cells with high glucose AND native GIP , then titrate [Pro3]-GIP to observe the reduction in insulin output.
Protocol Steps
-
Cell Preparation:
-
Seed MIN6 cells (
cells/well) in 96-well plates. Culture for 48h until 80% confluent. -
Alternatively: Hand-pick 10 size-matched primary mouse islets per condition.
-
-
Starvation (Pre-incubation):
-
Wash cells 2x with KRB (Krebs-Ringer Bicarbonate) buffer containing low glucose (1.1 mM) .[2]
-
Incubate for 60 mins at 37°C to normalize basal insulin secretion.
-
-
Treatment (Antagonism Assay):
-
Prepare KRB stimulation buffer containing 16.7 mM Glucose (High Glucose).[2]
-
Group A (Control): High Glucose only.[2]
-
Group B (Agonist): High Glucose + Native GIP (10 nM).[2]
-
Group C (Antagonist Dose-Response): High Glucose + Native GIP (10 nM) + [Pro3]-GIP (10 nM, 100 nM, 1
, 10 ).[2] -
Incubate for 60 minutes at 37°C.
-
-
Sample Collection:
-
Collect supernatant immediately on ice.
-
Centrifuge (300 x g, 5 min) to remove detached cells.
-
Store at -20°C.
-
-
Quantification:
-
Measure insulin using a Mouse Insulin ELISA or HTRF assay.
-
Normalize results to total protein content or DNA (if using cell lines).[2]
-
Data Interpretation:
-
Group B should show ~2-3 fold higher insulin than Group A (Incretin Effect).[2]
-
Group C should show a dose-dependent reduction of insulin back to Group A levels.
Application 2: In Vivo Metabolic Characterization
In obese diabetic mice (ob/ob or High-Fat Diet), chronic GIPR signaling contributes to adiposity.[2] [Pro3]-GIP is used to block this pathway, improving insulin sensitivity and preventing weight gain.[1][3]
Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) with Antagonist
-
Dosing Calculation:
-
Procedure:
-
Fast mice for 6 hours (morning fast).
-
Time -30 min: Inject [Pro3]-GIP (25 nmol/kg, IP) or Vehicle (Saline).
-
Time 0 min: Inject Glucose (2 g/kg, IP).
-
Measurement: Measure tail vein blood glucose at 0, 15, 30, 60, 90, 120 mins.
-
-
Expected Outcome:
-
In lean mice, [Pro3]-GIP may slightly impair glucose tolerance (blocking the physiological incretin effect).[2]
-
In obese mice (chronic treatment), [Pro3]-GIP typically improves long-term glycemic control by preventing GIP-mediated fat deposition.
-
Signaling Pathway Visualization
The following diagram contrasts the signaling of Native GIP versus the antagonistic action of [Pro3]-GIP in the murine beta-cell.
Figure 1: Mechanism of Action.[2] [Pro3]-GIP resists DPP-4 degradation and competitively blocks GIPR signaling in murine beta-cells, preventing cAMP generation and insulin exocytosis.[1]
References
-
Gault, V. A., et al. (2002).[1][4][10][11] "Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide." Biochemical and Biophysical Research Communications.
-
Sparre-Ulrich, A. H., et al. (2016).[4][6] "Species-specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors."[3][4][5][6][7] British Journal of Pharmacology.[4][6]
-
Irwin, N., et al. (2007).[1][10][11] "Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice."[10] Diabetologia.
-
McClean, P. L., et al. (2007).[1] "GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet." American Journal of Physiology-Endocrinology and Metabolism.
Sources
- 1. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pro3]-GIP (Mouse) acetate | TargetMol [targetmol.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. Daily administration of the GIP-R antagonist (Pro3)GIP in streptozotocin-induced diabetes suggests that insulin-dependent mechanisms are critical to anti-obesity-diabetes actions of (Pro3)GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [Pro3]-GIP (Mouse) Experimental Optimization
Status: Operational Lead Scientist: Senior Application Specialist, Metabolic Signaling Unit Topic: Troubleshooting [Pro3]-GIP (Mouse) Protocols
Core Concept: The "Identity Crisis" of [Pro3]-GIP
Before troubleshooting specific steps, we must validate your fundamental experimental premise. [Pro3]-GIP (Mouse) is not a simple stable agonist in murine models; it functions primarily as a GIP Receptor (GIPR) Antagonist or partial agonist with dominant antagonistic properties in vivo.[1]
-
The Trap: Many researchers assume that because [Pro3]-GIP is DPP-4 resistant, it acts like a "super-GIP" (similar to how Exendin-4 acts as a stable GLP-1 agonist).[1]
-
The Reality: While Human [Pro3]-GIP acts as an agonist on human receptors, Mouse [Pro3]-GIP (sequence: YAPGTFIS...) acts as a competitive antagonist on mouse GIP receptors .[1] It binds with high affinity but fails to efficiently recruit Gs-proteins, thereby blocking the action of endogenous GIP.
If you are administering [Pro3]-GIP (Mouse) expecting a massive insulin spike and improved glucose tolerance in lean mice, your experiment is likely failing because the reagent is working correctly as a blocker. [1]
Reagent Preparation & Handling
Q: My peptide is precipitating upon reconstitution. How do I ensure full solubility?
A: [Pro3]-GIP is a hydrophobic peptide.[1][2] Improper pH or ionic strength can cause aggregation.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Sterile Water or 0.1% Acetic Acid | Initial dissolution in low ionic strength prevents "salting out." |
| Secondary Buffer | PBS (pH 7.[1]4) | Add only after the peptide is fully dissolved in water. |
| DMSO Necessity | Optional (Use if >2 mg/mL) | If stock conc. >2 mg/mL is required, dissolve in 100% DMSO first, then dilute. |
| Vessel Type | Polypropylene (Low-bind) | GIP analogs stick avidly to glass.[1] Never use glass vials for low concentrations (<1 µM).[1] |
| Storage | -20°C (Lyophilized) | Stable for years.[1] Once reconstituted, use immediately or store at -80°C. Avoid freeze-thaw. |
Critical Step: If you see a "gel" formation, you have likely added PBS directly to the lyophilized powder. You must dissolve in water/DMSO first.
In Vivo Troubleshooting (The Mouse Model)
Q: I injected [Pro3]-GIP (25 nmol/kg) but observed no reduction in blood glucose during an OGTT. Why?
A: This is a classic misinterpretation of the antagonist mechanism.
-
Mechanism: [Pro3]-GIP blocks the incretin effect. In a healthy, lean mouse, blocking GIP might slightly worsen glucose tolerance (higher glucose peak) because you are inhibiting insulin secretion.
-
Target Phenotype: The metabolic benefits (weight loss, improved insulin sensitivity) of [Pro3]-GIP are typically observed in Obesity/Diabetes models (ob/ob or High-Fat Diet mice) where GIP signaling is maladaptive (promoting fat storage).[1]
-
Timing: The antagonist must be "on board" before the nutrient challenge.
Correct Experimental Workflow (Antagonist Validation):
Caption: Experimental timeline for validating GIPR antagonism. The antagonist must be administered prior to the glucose load to occupy receptors before endogenous GIP is released.
Q: I am treating chronic obesity (HFD mice) but see no weight loss after 1 week.
A: [Pro3]-GIP effects are cumulative.
-
Dosing Frequency: Unlike stable GLP-1 agonists (weekly), [Pro3]-GIP clears relatively quickly despite DPP-4 resistance.[1][3]
-
Protocol Adjustment: You likely need daily injections or a twice-daily regimen.
-
Duration: Significant weight loss in HFD mice typically requires 21–60 days of treatment. One week is insufficient to reverse metabolic remodeling.
In Vitro Signaling & Mechanism
Q: In my cAMP assay (BRIN-BD11 or HEK-GIPR cells), [Pro3]-GIP produces a weak signal. Is the batch bad?
A: No, the batch is likely fine. You are observing Partial Agonism .
-
The Observation: [Pro3]-GIP (Mouse) often shows ~30-40% of the Emax (maximal response) compared to native GIP in cAMP assays.[1]
-
The Validation: To prove it is working, you must run a Competition Assay .
Signaling Pathway Visualization:
Caption: Competitive antagonism mechanism. [Pro3]-GIP occupies the receptor, preventing native GIP from triggering the high-efficacy cAMP cascade required for potent insulin secretion.
Summary of Experimental Specifications
| Feature | Specification | Reference |
| Sequence | YAPGTFISDYSIAMDKIRQQDFVNWLLAQRGKKSDWKHNITQ | [1] |
| Molecular Weight | ~4971.62 Da | [2] |
| Pharmacology | Antagonist (Mouse/Rat); Agonist (Human) | [3] |
| In Vivo Dose | 25 nmol/kg (Daily or q.d.) | [4] |
| In Vitro IC50 | ~2.6 µM (Inhibition of GIP-induced insulin) | [1] |
| Solubility | Water (2 mg/mL); DMSO (50 mg/mL) | [2] |
References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide.[4][5] Biochemical and Biophysical Research Communications.[4][5]
-
Tocris Bioscience. [Pro3]-GIP (Mouse) Product Datasheet & Solubility Guide.[1]
-
Sparre-Ulrich, A. H., et al. (2017). Species-specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors. British Journal of Pharmacology.
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice. Diabetologia.[4][5][6][7]
Sources
- 1. bio-techne.com [bio-techne.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Pro3]-GIP (Mouse) Solubility & Handling Guide
Technical Profile & Physicochemical Properties[1][2][3][4][5]
Understanding the intrinsic properties of [Pro3]-GIP (Mouse) is the first step to solving solubility challenges. This peptide is a stable analog of the native Glucose-dependent Insulinotropic Polypeptide, modified to resist DPP-IV degradation.
| Property | Specification | Notes |
| Sequence | YAPGTFISDYSIAMDKIRQQDFVNWLLAQRGKKSDWKHNITQ | 42 Amino Acids |
| Molecular Weight | ~4971.62 g/mol | Large peptide; prone to secondary structure formation.[1] |
| Isoelectric Point (pI) | ~9.3 (Theoretical) | Critical: The peptide is basic. It carries a net positive charge at neutral pH (7.0). |
| Hydrophobicity | Moderate to High | Contains multiple hydrophobic residues (Phe, Trp, Leu, Ile, Val) which drive aggregation. |
| Solubility (Water) | ≥ 2 mg/mL | Soluble in pure water (pH ~5.5-6.0). |
| Solubility (DMSO) | ~50 mg/mL | Recommended for preparing high-concentration stock solutions.[1] |
Critical Solubility Guidelines (The "Why")
The Mechanism of Insolubility
Most users encounter precipitation when attempting to dissolve [Pro3]-GIP directly in PBS (Phosphate Buffered Saline) or other salt-rich buffers at neutral pH.
-
Salting Out: The counter-ions in PBS (Na+, Cl-, PO4 3-) shield the charges on the peptide, reducing the electrostatic repulsion that keeps molecules apart.
-
pH Proximity: While the pI is ~9.3, the hydrophobic core of this 42-mer peptide can drive aggregation even at pH 7.4 if the ionic strength is high.
-
Gelation: At high concentrations (>2 mg/mL), [Pro3]-GIP can form a gelatinous mass due to intermolecular hydrogen bonding and hydrophobic stacking.
The Golden Rule of Reconstitution
"Dissolve First, Buffer Second." Always reconstitute the peptide in a solvent where it is thermodynamically stable (Water, dilute Acetic Acid, or DMSO) before introducing it to the physiological buffer.
Troubleshooting Guide (Q&A)
Q1: I added PBS directly to the lyophilized powder, and it turned into a cloudy suspension. Can I save it?
Diagnosis: You have likely induced "salting out" or hydrophobic aggregation. Solution:
-
Do not filter immediately (you will lose the peptide).
-
Add Acetic Acid (10% v/v) dropwise until the solution clears. The acidification increases the positive charge on the peptide (protonating Histidines and the N-terminus), increasing repulsion between molecules.
-
If that fails, add DMSO dropwise (up to 10% of total volume).
-
Sonication: Sonicate in a water bath for 2-5 minutes. Avoid probe sonication to prevent heating/foaming.[2]
Q2: How do I prepare a stock solution for long-term storage?
Protocol:
-
Solvent: Use 100% DMSO or Sterile Water . Avoid storing stocks in PBS, as freeze-thaw cycles in buffer can induce irreversible precipitation.
-
Concentration: Aim for 10–20 mg/mL in DMSO, or 1–2 mg/mL in water.
-
Aliquoting: Divide into single-use aliquots (e.g., 20 µL) to prevent freeze-thaw degradation.
-
Storage: Store at -80°C (stable for 6+ months) or -20°C (stable for 1 month).
Q3: I need a high-concentration formulation (e.g., 5 mg/mL) for in vivo mouse injection. Water alone isn't working.
Diagnosis: Water solubility is limited (~2 mg/mL).[2] For higher doses, you need a co-solvent system to solubilize the hydrophobic regions. Recommended Formulation (The "Robust" Method): Use the following order of addition to prevent precipitation:
-
10% DMSO (Dissolve peptide here first).
-
40% PEG300 (Polyethylene Glycol 300).
-
5% Tween 80 (Surfactant to prevent aggregation).
-
45% Saline (Add last).
See the "In Vivo Formulation Workflow" diagram below for the visual protocol.
Visualized Protocols
Diagram 1: Reconstitution Decision Tree
This logic flow ensures you choose the correct solvent based on your application.
Caption: Decision tree for selecting the optimal reconstitution solvent based on final concentration and application.
Diagram 2: High-Dose In Vivo Formulation Workflow
For preparing stable, high-concentration injections (e.g., 25 nmol/kg or higher).
Caption: Step-by-step addition order for high-concentration in vivo formulations. Order is critical to prevent crashing out.
References
-
Irwin, N., et al. (2007). "Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice."[1][3][4] Diabetologia, 50(7), 1532-1540.[1][4]
-
Gault, V. A., et al. (2002). "Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide."[1][3][4] Biochemical and Biophysical Research Communications, 290(5), 1420-1426.[1][4]
-
Sparre-Ulrich, A. H., et al. (2016). "Species-specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors." British Journal of Pharmacology, 173(1), 27-38.
-
MedChemExpress. "[Pro3]-GIP (mouse) Product Datasheet & Solubility."
-
Tocris Bioscience. "[Pro3]-GIP (Mouse) Technical Data."
Sources
Technical Support Center: [Pro3]-GIP (Mouse) Experimental Guide
Core Technical Alert: The "Antagonist" Paradox
CRITICAL WARNING: If you are observing unexpected signal activation (cAMP or insulin) when treating cells with [Pro3]-GIP alone, this is not a contamination.
While marketed and widely used as a GIP Receptor (GIPR) antagonist, [Pro3]-GIP (Mouse) is not a silent antagonist . It is a partial agonist at the murine GIP receptor and a full agonist at the human GIP receptor.[1][2][3][4]
-
In Mouse Models: It functions as an antagonist only in the presence of high concentrations of native GIP (by displacing the more potent native ligand). In the absence of native GIP, it induces a weak background signal.
-
In Human Models: It acts as a full agonist.[1][2][4] Do not use [Pro3]-GIP (Mouse) as an antagonist in human cell lines (e.g., HEK-293 overexpressing hGIPR).
Troubleshooting & FAQs
Section A: In Vitro Anomalies (Cell Culture)
Q: Why do I see an increase in cAMP/insulin when I treat my murine beta-cells (MIN6, INS-1) with [Pro3]-GIP alone? A: This is due to intrinsic partial agonism . [Pro3]-GIP retains high affinity binding to the GIPR.[5][6] The proline substitution at position 3 distorts the N-terminal activation domain but does not fully abolish it.[2]
-
The Fix: You must normalize your data against a "buffer only" control and a "Native GIP" positive control. The "antagonist" effect is calculated as the reduction of Native GIP-induced signaling, not the absence of signaling in isolation.
Q: My IC50 curves are shifting rightward unexpectedly. Is the peptide degrading? A: It is likely your Native GIP (the agonist) that is degrading, not the [Pro3]-GIP. Native GIP is a substrate for Dipeptidyl Peptidase-4 (DPP-4), which cleaves the N-terminal dipeptide (Tyr-Ala), rendering it inactive. [Pro3]-GIP is DPP-4 resistant.[7][8]
-
The Fix: Always add a DPP-4 inhibitor (e.g., Sitagliptin or Diprotin A) to your assay buffer when using native GIP. Without this, the concentration of active agonist drops during incubation, making the antagonist appear artificially potent or creating inconsistent IC50 values.
Q: Can I use this peptide to block GIPR in human islets or human GLP-1R/GIPR co-agonist studies? A: No. In human systems, [Pro3]-GIP acts as a full agonist with efficacy comparable to native GIP. Using it in human contexts will activate the receptor you intend to block.
-
The Fix: For human GIPR antagonism, use GIP(3-30)NH2 , which is a high-affinity neutral antagonist at the human receptor.
Section B: In Vivo Experimental Issues
Q: I treated mice with [Pro3]-GIP but observed weight loss similar to the GIP Agonist group. Did I mix up the vials? A: Likely not. This is a known physiological paradox. Both GIPR antagonism (blocking the receptor) and chronic GIPR agonism (supraphysiological dosing) can lead to weight loss, though via different mechanisms:[9][10]
-
Antagonism ([Pro3]-GIP): Prevents GIP-mediated lipid uptake in adipocytes and enhances central satiety signaling (often dependent on GLP-1R crosstalk).
-
Agonism: Causes receptor desensitization and internalization (functional downregulation).
-
Verification: Check fasting insulin levels. Antagonists typically lower fasting insulin more aggressively than agonists in obese models.
Mechanism of Action & Signaling Logic
The following diagram illustrates why [Pro3]-GIP behaves differently depending on the presence of the native ligand (Competition vs. Intrinsic Activity).
Caption: [Pro3]-GIP binds GIPR with high affinity. Alone, it triggers weak signaling (Partial Agonist). In the presence of Native GIP, it displaces the potent native ligand, lowering the net signal (Functional Antagonist).
Validated Experimental Protocols
Protocol A: In Vitro cAMP Antagonism Assay (Murine Cells)
Objective: To correctly calculate IC50 without interference from partial agonism or DPP-4 degradation.
Materials:
-
Cell Line: MIN6 or CHO-mGIPR.
-
Agonist: Native Mouse GIP (1-42).
-
Antagonist: [Pro3]-GIP (Mouse).[2][5][6][7][8][11][12][13][14]
-
Critical Reagent: DPP-4 Inhibitor (Diprotin A, 0.1 mM final).
Step-by-Step:
-
Preparation: Starve cells in low-glucose (2.8 mM) Krebs-Ringer buffer for 2 hours.
-
Pre-incubation (The Antagonist Block): Add [Pro3]-GIP at varying concentrations (e.g., 1 nM to 10 µM) to the cells. Incubate for 15 minutes at 37°C.
-
Why? Allows the antagonist to occupy receptors before the high-affinity agonist arrives.
-
-
Stimulation: Add Native GIP (at EC80 concentration, typically ~10 nM) + DPP-4 Inhibitor . Incubate for 30 minutes.
-
Note: If you omit the DPP-4 inhibitor, Native GIP will degrade, and your "inhibition" will look artificially strong.
-
-
Measurement: Lyse cells and measure cAMP via FRET or ELISA.
-
Data Analysis:
-
Define 0% Inhibition = Signal from Native GIP alone.
-
Define 100% Inhibition = Signal from Buffer alone (Basal).
-
Expectation: At high [Pro3]-GIP concentrations, signal may not return exactly to Basal due to partial agonism.
-
Protocol B: Handling & Storage (Stability)[6]
Unlike Native GIP, [Pro3]-GIP is highly stable against enzymatic degradation, but susceptible to physical aggregation.
| Parameter | Native GIP (1-42) | [Pro3]-GIP (Mouse) |
| DPP-4 Sensitivity | High (Half-life < 5 min in plasma) | Resistant (Stable > 24 hrs) |
| Solubility | Water/Saline | PBS or Water (Avoid high salt initially) |
| Storage (Lyophilized) | -20°C (Desiccated) | -20°C (Desiccated) |
| Freeze/Thaw | Max 1 cycle | Max 3 cycles (Aliquot immediately) |
Comparative Efficacy Data
Use this table to verify if your experimental readout aligns with literature values.
| Species Receptor | [Pro3]-GIP Activity Profile | Binding Affinity (Ki) | cAMP Efficacy (vs Native) |
| Mouse GIPR | Partial Agonist / Antagonist | ~2.6 nM | ~15-20% |
| Rat GIPR | Partial Agonist / Antagonist | ~3.0 nM | ~15-20% |
| Human GIPR | FULL AGONIST | ~0.9 nM | ~90-100% |
Data summarized from Sparre-Ulrich et al. (2016).
Experimental Workflow: The DPP-4 Trap
This diagram highlights the most common failure mode in GIP antagonism assays: the degradation of the control agonist.
Caption: Without DPP-4 inhibitors, Native GIP degrades rapidly, leading to false-positive antagonism data.[11] Always protect the agonist.
References
-
Sparre-Ulrich, A. H., et al. (2016). Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors. British Journal of Pharmacology.[4] Available at: [Link]
-
Gault, V. A., et al. (2003). Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice. Diabetologia. Available at: [Link]
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice.[1] Diabetologia. Available at: [Link]
-
McClean, P. L., et al. (2007). GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet.[15] American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
Sources
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Pro3) GIP, human TFA ((Pro3) Gastric Inhibitory Peptide, human TFA) | Insulin Receptor | | Invivochem [invivochem.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glucagon.com [glucagon.com]
[Pro3]-GIP (Mouse) stability and storage conditions
Technical Support Center: [Pro3]-GIP (Mouse) Optimization Guide
Introduction
Welcome to the technical support hub for [Pro3]-GIP (Mouse) . As researchers, we often treat peptides as simple reagents, but [Pro3]-GIP is a sophisticated tool designed to overcome specific physiological hurdles—namely, the rapid degradation by Dipeptidyl Peptidase-4 (DPP-4).
This guide is not a generic datasheet. It is a strategic workflow designed to ensure that the [Pro3]-GIP you inject or apply to cells retains its structural integrity and antagonistic potency. In murine models, this peptide acts primarily as a GIP receptor antagonist (or partial agonist with low intrinsic activity depending on the specific assay conditions), making it critical for studying the blockade of GIP signaling in metabolic disorders like obesity and Type 2 Diabetes.
Part 1: The Science of Stability (The "Why")
To handle this peptide correctly, you must understand the molecular engineering behind it.
1. The DPP-4 Resistance Mechanism Native GIP (1-42) has a half-life of roughly 2–7 minutes in vivo. The enzyme DPP-4 recognizes the N-terminal Alanine at position 2 and cleaves the peptide bond between Ala2 and Glu3, rendering the peptide inactive.
[Pro3]-GIP replaces the Glutamic Acid at position 3 with Proline .[1][2] DPP-4 cannot cleave peptide bonds where the P1' position (the residue after the cleavage site) is Proline. This single substitution extends the biological half-life significantly, allowing for sustained receptor interaction.
2. Species Specificity & Pharmacology
-
In Humans: [Pro3]-GIP acts as an agonist.[3]
-
In Mice/Rats: [Pro3]-GIP acts primarily as a competitive antagonist (or weak partial agonist). It binds to the murine GIP receptor (GIPR) but fails to induce the conformational change required for robust cAMP signaling, effectively blocking native GIP from binding.
3. Mechanism of Action Diagram
Figure 1: Comparative fate of Native GIP vs. [Pro3]-GIP in the murine system. Note the resistance to DPP-4 and the antagonistic blockade of the receptor.[2][4]
Part 2: Storage & Handling Protocols
The most common cause of experimental failure with [Pro3]-GIP is not the peptide quality, but adsorption and improper reconstitution .
The Adsorption Trap (Critical)
[Pro3]-GIP contains multiple basic residues (Lys, Arg), giving it a net positive charge (cationic) at neutral pH.
-
The Risk: Negatively charged silanol groups on glass surfaces will rapidly bind the cationic peptide. You can lose up to 80% of your peptide to the walls of a glass vial in minutes.
-
The Solution: ALWAYS use Polypropylene (specifically "Low Retention" or "LoBind") tubes. Never use glass for working solutions.
Solubility & Reconstitution Guide
| Parameter | Specification | Notes |
| Molecular Weight | ~4971.6 Da | Large peptide; prone to aggregation if shaken vigorously. |
| Net Charge | Positive (Cationic) | Soluble in water; repelled by glass. |
| Primary Solvent | Sterile Water | Dissolves readily at >1 mg/mL. |
| Secondary Solvent | 0.1% Acetic Acid | Use only if water fails (rare). |
| Working Buffer | PBS or Saline | Dilute after creating the master stock in water. |
Step-by-Step Reconstitution Workflow
Step 1: Equilibration Allow the lyophilized vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder (hygroscopic effect), which degrades the peptide.
Step 2: Master Stock Preparation
-
Add Sterile Water (or bacteriostatic water) to the vial to achieve a concentration of 1 mg/mL to 5 mg/mL .
-
Do not reconstitute directly in PBS. The salts in PBS can promote aggregation before the peptide is fully solvated.
-
Mixing: Do NOT vortex vigorously. Use a "gentle swirl" or pipette up and down slowly. Vortexing shears long peptides and introduces oxygen.
Step 3: Aliquoting
-
Immediately divide the Master Stock into single-use aliquots using LoBind Polypropylene tubes .
-
Volume: Ideally 20–50 µL per tube (avoid volumes <10 µL as evaporation alters concentration).
Step 4: Storage
-
Freeze: Store aliquots at -80°C .
-
Stability: Stable for 6 months at -80°C.
-
Rule: Never re-freeze an aliquot after thawing.
Part 3: Troubleshooting & FAQs
Q1: I reconstituted the peptide in PBS and it looks cloudy. What happened? A: You likely experienced "salting out." High salt concentrations (like in 1x PBS) can shield the charges that keep peptide molecules apart, leading to aggregation.
-
Fix: Always dissolve the powder in pure water first. Once fully dissolved, dilute this Master Stock into PBS for your experiment. If it is already cloudy, try adding a small amount of 10% Acetic Acid (dropwise) or sonicate briefly, but activity may be compromised.
Q2: My in vivo results show no effect on glucose tolerance. Is the batch bad? A: Before blaming the batch, check three variables:
-
Adsorption: Did you use glass vials or standard pipette tips? Switch to low-retention plastics.
-
Dose Timing: [Pro3]-GIP is an antagonist.[2][5][6][7][8] It must be present before the endogenous GIP surge. Administer it 15–30 minutes prior to the glucose challenge.
-
Endotoxins: If using for in vivo work, ensure your water/buffer is endotoxin-free. Endotoxins can induce insulin resistance, masking the peptide's effect.
Q3: Can I use DMSO to dissolve it? A: Yes, [Pro3]-GIP is soluble in DMSO (up to 50 mg/mL). This is useful if you need a very high concentration stock. However, ensure the final DMSO concentration in your animal/cell model is <0.1% to avoid cytotoxicity or vehicle artifacts.
Q4: How do I verify the peptide is still intact? A: HPLC is the gold standard. A degraded [Pro3]-GIP often shows a "shoulder" peak or a shift in retention time due to oxidation (Methionine oxidation is common).
-
Quick Check: If the solution turns yellow or cloudy, discard it.
Part 4: Experimental Workflow Visualization
The following diagram outlines the critical decision path for preparing [Pro3]-GIP for an in vivo Glucose Tolerance Test (GTT).
Figure 2: Optimal reconstitution and administration workflow to minimize peptide loss.
References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide.[5][8] Biochemical and Biophysical Research Communications, 290(5), 1420–1426.[8]
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice.[8] Diabetologia, 50(7), 1532–1540.[8]
-
Sparre-Ulrich, A. H., et al. (2017). Species-specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors. British Journal of Pharmacology, 174(11), 1558–1572.
-
Tocris Bioscience. [Pro3]-GIP (Mouse) Product Information and Solubility Data.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 3. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Technical Guide: [Pro3]-GIP (Mouse) vs. GIP Receptor Knockout Mice
Executive Summary
This guide provides a technical comparison between [Pro3]-GIP (Mouse) —a stable peptide antagonist—and GIP Receptor (GIPR) Knockout (KO) mice . While both tools are essential for elucidating the "loss-of-function" physiology of Glucose-dependent Insulinotropic Polypeptide (GIP), they serve distinct experimental stages.
The Verdict:
-
Use GIPR KO Mice for foundational validation of target biology and studying developmental impacts of GIP signaling (e.g., bone formation).
-
Use [Pro3]-GIP (Mouse) for validating therapeutic interventions in adult models, bypassing developmental compensation, and assessing reversibility in obesity-diabetes (diabesity) contexts.
Mechanistic Divergence
To choose the correct tool, one must understand the molecular interface at the receptor level.
[Pro3]-GIP (Mouse): The Pharmacological Antagonist
[Pro3]-GIP is a specific analog of the native mouse GIP(1-42) where the Glutamate at position 3 is substituted with Proline.
-
Mechanism: It acts as a competitive antagonist (or weak partial agonist with low intrinsic activity) at the murine GIP receptor.[1] It binds with high affinity (
in the nanomolar range) but fails to induce the conformational change necessary for robust protein coupling and cAMP generation. -
Species Specificity Warning: [Pro3]-GIP behaves as a full agonist on the human GIP receptor but acts as an antagonist/partial agonist on the mouse receptor.[2] This guide focuses strictly on its use in mouse models.
GIPR Knockout: The Genetic Ablation
GIPR KO mice possess a germline deletion of the GIP receptor gene.
-
Mechanism: Total absence of GIPR protein expression in all tissues (pancreatic
-cells, adipose tissue, bone, brain). -
Consequence: Complete, lifelong cessation of GIP signaling, often leading to compensatory upregulation of other incretins (e.g., GLP-1) in specific contexts.
Diagram: Signaling Pathway Blockade
The following diagram illustrates how [Pro3]-GIP competitively inhibits the native GIP signaling cascade compared to the total absence in KO models.
Caption: [Pro3]-GIP competitively occupies the GIPR, preventing Gs-coupling, whereas GIPR KO eliminates the target entirely.
Performance Comparison: Metabolic Phenotypes
The following table synthesizes data from key studies (e.g., Gault et al., Miyawaki et al.) comparing the phenotypic outcomes of chemical ablation ([Pro3]-GIP) versus genetic ablation (KO).
| Feature | [Pro3]-GIP Treated Mice (Obese/Diabetic Model) | GIPR Knockout Mice (Challenged with HFD) |
| Diet-Induced Obesity | Reverses/Prevents: Significant weight loss and reduced fat mass observed during treatment [1, 2].[3] | Resistant: Mice gain significantly less weight than wild-type littermates when fed High-Fat Diet (HFD) [3].[3] |
| Insulin Sensitivity | Improved: Restores insulin sensitivity in insulin-resistant | Preserved: Maintains high insulin sensitivity despite HFD challenge [3]. |
| Glucose Tolerance | Improved: Reduces glycemic excursions during OGTT [2]. | Mixed: Fasting glucose is normal/low, but initial insulin response to oral glucose is blunted (loss of incretin effect) [3]. |
| Bone Health | Minor/Transient Effect: Acute antagonism has minimal impact on bone density in short-term studies. | Compromised: Chronic lack of GIP leads to lower bone mass and altered microarchitecture [4]. |
| Compensatory GLP-1 | None: Acute blockade does not typically trigger GLP-1 upregulation. | Possible: Some KO lines show enhanced sensitivity to GLP-1 to maintain glucose homeostasis [5]. |
| Reversibility | Yes: Effects cease shortly after stopping injections. | No: Permanent genetic alteration. |
Experimental Protocols
Protocol A: Chemical Ablation with [Pro3]-GIP
Objective: To induce a transient "GIP-null" metabolic state in adult mice to test therapeutic efficacy.
Reagents:
-
[Pro3]-GIP (Mouse) lyophilized peptide (Purity >95%).
-
Vehicle: 0.9% (w/v) Saline (sterile).
Workflow:
-
Reconstitution: Dissolve [Pro3]-GIP in sterile saline to a stock concentration. Aliquot and store at -80°C.
-
Dosage Calculation: Standard effective dose is 25 nmol/kg body weight [1, 2].
-
Administration:
-
Control Group: Must receive volume-matched saline injections.
-
Validation: Perform an OGTT (2g/kg glucose). [Pro3]-GIP treated mice should show a reduced insulin peak compared to vehicle, confirming receptor blockade.
Protocol B: Validation of GIPR KO Model
Objective: To confirm the functional absence of GIPR before commencing metabolic phenotyping.
Workflow:
-
Genotyping: PCR amplification of tail DNA using primers targeting the deleted exon/Neo cassette.
-
Functional Bioassay (Crucial Step):
-
Fast mice for 12-16 hours.
-
Administer native GIP (25 nmol/kg, i.p.) + Glucose (2 g/kg).
-
Readout: Measure plasma insulin at t=0 and t=15 min.
-
Success Criteria: WT mice will show a robust insulin spike (incretin effect). KO mice must show no significant increase in insulin relative to glucose-only controls.
-
Diagram: Experimental Workflow Decision
Caption: Decision matrix for selecting between pharmacological blockade and genetic ablation.
Strategic Selection: When to Use Which?
Select [Pro3]-GIP (Mouse) if: [4][5][6][7]
-
You are studying Reversal: You need to demonstrate that blocking GIP after obesity is established can reverse the phenotype. KO mice only show prevention.
-
You need Temporal Control: You want to avoid developmental defects (e.g., bone density issues) that could confound metabolic data.
-
You are validating a Drug Target: Drug development requires proof that acute pharmacological inhibition is safe and effective, which a lifelong genetic deletion cannot fully predict.
Select GIPR KO Mice if:
-
You are studying Absolute Nulls: You need 100% elimination of signaling to prove a pathway is essential.
-
You are studying Chronic Physiology: You are investigating long-term effects on bone remodeling or adipose tissue development that require months of observation without daily injections.
-
You need to avoid Off-Target Effects: While [Pro3]-GIP is specific, high doses of peptides can sometimes have off-target interactions. Genetic ablation is the gold standard for specificity.
References
-
Gault, V. A., et al. (2005). Chemical ablation of gastric inhibitory polypeptide receptor action by daily (Pro3)GIP administration improves glucose tolerance and ameliorates insulin resistance and abnormalities of islet structure in obesity-related diabetes.[6][8] Diabetes, 54(8), 2436-2446.[6] Link
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice.[9][10] Diabetologia, 50(7), 1532-1540.[10] Link
-
Miyawaki, K., et al. (2002). Inhibition of gastric inhibitory polypeptide signaling prevents obesity. Nature Medicine, 8(7), 738-742. Link
-
Sparre-Ulrich, A. H., et al. (2016). Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors.[1][2][8] British Journal of Pharmacology, 173(1), 27-38. Link
- Pederson, R. A., et al. (1998). Glucose intolerance in mice lacking the gastric inhibitory polypeptide receptor. Endocrinology. (Contextual reference for KO phenotype).
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Comparison of the metabolic effects of GIP receptor antagonism and PYY(3-36) receptor activation in high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical ablation of gastric inhibitory polypeptide receptor action by daily (Pro3)GIP administration improves glucose tolerance and ameliorates insulin resistance and abnormalities of islet structure in obesity-related diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daily administration of the GIP-R antagonist (Pro3)GIP in streptozotocin-induced diabetes suggests that insulin-dependent mechanisms are critical to anti-obesity-diabetes actions of (Pro3)GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Validation Guide: [Pro3]-GIP (Mouse) Antagonist Activity In Vivo
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Focus: In vivo validation, mechanistic accuracy, and experimental protocols for Mouse models.
Executive Summary: The Species-Specific Paradox
[Pro3]-GIP (Mouse) is a synthetic analogue of Glucose-dependent Insulinotropic Polypeptide (GIP) designed to resist DPP-4 degradation while antagonizing the GIP receptor (GIPR).
Critical Scientific Warning: The validation of [Pro3]-GIP requires a strict adherence to species specificity.
-
In Mice/Rats: [Pro3]-GIP acts as a stable, competitive antagonist .
-
In Humans: [Pro3]-GIP acts as a full agonist .[1]
Using this compound in humanized mouse models or primate studies based on murine data will yield inverted results. This guide focuses exclusively on its validation as an antagonist in murine metabolic models (e.g., ob/ob, High-Fat Diet induced obesity), where it is the gold standard for chemical ablation of GIPR signaling.
Mechanistic Profile & Signaling Architecture
To validate [Pro3]-GIP activity, one must understand exactly what is being blocked. Native GIP binds GIPR (a Class B1 GPCR), triggering G
[Pro3]-GIP retains high affinity for the murine GIPR but fails to induce the conformational change required for G
Diagram 1: GIPR Signaling & Competitive Antagonism
Caption: [Pro3]-GIP competitively occupies the orthosteric site of the Murine GIPR, blocking Native GIP binding and preventing Gs-protein coupling and downstream cAMP/PKA signaling.
Comparative Landscape: Selecting the Right Tool
Before initiating in vivo work, confirm [Pro3]-GIP is the superior choice over alternatives for your specific mouse model.
Table 1: GIP Receptor Antagonist Comparison (Murine Context)
| Feature | [Pro3]-GIP (Mouse) | GIP(3-30)NH2 | GIPR Antibody |
| Primary Utility | Chronic in vivo mouse metabolic studies. | Human clinical mechanism studies; acute in vitro assays. | Long-duration blockade; validation of genetic KO phenotypes. |
| Mechanism | Competitive Antagonist (Mouse/Rat).[1][2] | Antagonist (Human); Weak/Partial Agonist (Rodent).[1][2][3] | Steric hindrance / Internalization. |
| DPP-4 Stability | High (Pro3 substitution confers resistance). | Low (Already truncated, but susceptible to further proteolysis). | High (IgG stability). |
| Species Specificity | Mouse Antagonist / Human Agonist. | Human Antagonist / Rodent Weak. | Specific to immunogen used. |
| Typical Dose (Mouse) | 25 nmol/kg (i.p.)[4][5] | High molar excess required (less potent in mice). | Varies (mg/kg range). |
| Key Advantage | Proven efficacy in reversing obesity in HFD mice.[5][6] | Clinically relevant metabolite.[1][2][7] | Less frequent dosing. |
Expert Insight: Do not use human GIP(3-30)NH2 for murine in vivo phenotyping if potent antagonism is required. The affinity gap often leads to incomplete blockade. [Pro3]-GIP is the validated standard for reversing Diet-Induced Obesity (DIO) in mice.
In Vivo Validation Protocols
The following protocols are designed to be self-validating . If the "Control + Agonist" arm does not show a response, the system is flawed, and antagonist data cannot be trusted.
Protocol A: Acute Validation via GIP Challenge (The "Gold Standard")
Objective: Confirm [Pro3]-GIP acutely blocks the insulinotropic effect of exogenous GIP during an Oral Glucose Tolerance Test (OGTT).
Experimental Design:
-
Model: C57BL/6 mice (Lean, 10-12 weeks) or ob/ob mice.
-
Fasting: 12-16 hours (overnight).
-
Groups (n=6-8/group):
-
Vehicle + Glucose
-
Native GIP + Glucose (Positive Control)
-
[Pro3]-GIP + Glucose (Antagonist Control)
-
[Pro3]-GIP + Native GIP + Glucose (Experimental Test)
-
Workflow Diagram: Caption: Timeline for Acute GIP Challenge. Pre-dosing the antagonist allows receptor occupancy before the agonist surge.
Step-by-Step Methodology:
-
Preparation: Dissolve [Pro3]-GIP in 0.9% saline. Ensure Native GIP is prepared fresh to avoid degradation.
-
Antagonist Phase (T = -15 min): Administer [Pro3]-GIP (25 nmol/kg) or Saline via intraperitoneal (i.p.) injection.
-
Why? Allows the antagonist to saturate GIP receptors on
-cells before the glucose/agonist challenge.
-
-
Challenge Phase (T = 0 min): Administer Glucose (2 g/kg) + Native GIP (25 nmol/kg) via oral gavage.
-
Note: Co-administration ensures the incretin effect is triggered simultaneously with nutrient entry.
-
-
Readout: Measure plasma insulin at T=15 min (peak incretin effect) and blood glucose at 0, 15, 30, 60, 120 min.
Success Criteria (Self-Validation):
-
Group 2 (Native GIP) must show significantly higher insulin at T=15 than Group 1 (Vehicle).
-
Group 4 ([Pro3]-GIP + GIP) must show insulin levels significantly lower than Group 2, ideally returning to Group 1 baseline.
Protocol B: Chronic Metabolic Phenotyping
Objective: Validate the efficacy of [Pro3]-GIP in reversing metabolic dysfunction (Obesity/Insulin Resistance).
Experimental Design:
-
Model: High-Fat Diet (HFD) mice (fed HFD for >100 days to induce obesity) or ob/ob mice.
-
Duration: 21–50 days.
-
Dosing: Once daily, 25 nmol/kg (i.p.).
Key Metrics & Expected Outcomes:
| Metric | Expected Effect of [Pro3]-GIP | Mechanistic Basis |
| Body Weight | Significant reduction (vs. Vehicle).[4][7] | Blockade of GIP-mediated adipocyte nutrient uptake and lipogenesis. |
| Fasting Glucose | Normalization to lean control levels. | Improved insulin sensitivity; reduced lipotoxicity.[7] |
| Insulin Sensitivity | Improved (lower AUC in ITT). | Reduced ectopic lipid deposition in liver/muscle.[7] |
| Lipid Profile | Decreased circulating Triglycerides.[5][7] | Inhibition of LPL activity in adipose tissue.[8] |
Expert Tip: Unlike GLP-1 agonists, [Pro3]-GIP treatment in mice typically reduces weight without significantly altering food intake in the long term, suggesting a direct metabolic effect on energy expenditure or partitioning rather than purely appetite suppression.
Troubleshooting & Stability
-
Peptide Handling:
-
[Pro3]-GIP is hydrophobic. If solubility issues occur in saline, dissolve initially in a minimal volume of 0.1M acetic acid or 10% DMSO before diluting with PBS/Saline.
-
Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles.
-
-
Lack of Effect?
-
Check the Species: Confirm you are NOT using humanized mice or human cell lines.
-
Dose Timing: In acute studies, if [Pro3]-GIP is given after glucose, it may be too late to block the initial rapid phase of insulin secretion. Always pre-dose.
-
DPP-4 Activity: While [Pro3]-GIP is resistant, Native GIP (used as control) is not. If your Positive Control (Native GIP) fails, add a DPP-4 inhibitor (e.g., Sitagliptin) to the assay buffer/vehicle to preserve the agonist.
-
References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide. Biochemical and Biophysical Research Communications.
-
Irwin, N., et al. (2007). GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet.[9] American Journal of Physiology-Endocrinology and Metabolism.
-
Sparre-Ulrich, A. H., et al. (2016). Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors.[1] British Journal of Pharmacology.
-
McClean, P. L., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice. Diabetologia.
-
Tocris Bioscience. [Pro3]-GIP (Mouse) Product Review and Biological Activity.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Comparison of the metabolic effects of GIP receptor antagonism and PYY(3-36) receptor activation in high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the GIPR for obesity: To agonize or antagonize? Potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: [Pro3]-GIP (Mouse) vs. Exendin(9-39) on Insulin Secretion
[1][2][3][4][5][6]
Executive Summary
For researchers investigating the incretin effect, the choice between [Pro3]-GIP and Exendin(9-39) is dictated by the specific receptor axis under investigation.
-
[Pro3]-GIP (Mouse) is the standard tool for isolating the GIP receptor (GIPR) contribution. However, it requires careful experimental design due to its species-dependent partial agonism; it acts as an antagonist in murine models but a full agonist in humans.
-
Exendin(9-39) is a potent, competitive, and pure antagonist of the GLP-1 receptor (GLP-1R) with high cross-species consistency.
Verdict: Use [Pro3]-GIP to define GIP-driven insulinotropic components in rodent models, but validate baseline effects due to intrinsic partial activity. Use Exendin(9-39) for clean, high-affinity blockade of GLP-1 signaling.
Mechanistic Profile & Receptor Pharmacology[7][8][9][10]
[Pro3]-GIP (Mouse)
-
Target: Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR).[3][4]
-
Mechanism: Competitive Antagonist (Rodent) / Full Agonist (Human).
-
Molecular Nuance: The substitution of Proline at position 3 alters the N-terminal conformation required for receptor activation.[5] In mice/rats, this retains high binding affinity (
nM) but significantly impairs receptor activation (cAMP generation), thereby blocking the action of native GIP. -
Critical Caveat: In murine systems, it behaves as a partial agonist .[5][6][7] While it inhibits native GIP-induced insulin secretion by competing for the binding site, it may induce a minor insulinotropic effect when used alone at high concentrations.
Exendin(9-39)[1][2][4][5][6][9][13][14][15][16]
-
Target: Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][8][9][10][11][12]
-
Mechanism: Competitive Antagonist (Pure).
-
Molecular Nuance: A truncated fragment of Exendin-4 (lacking the first 8 amino acids).[12] It lacks the histidine residue essential for receptor activation but retains the helical structure necessary for high-affinity binding (
nM). -
Selectivity: Highly selective for GLP-1R; does not cross-react with GIPR or Glucagon receptor at physiological concentrations.
Comparative Performance Data
| Feature | [Pro3]-GIP (Mouse) | Exendin(9-39) |
| Primary Target | GIP Receptor (GIPR) | GLP-1 Receptor (GLP-1R) |
| Functional Mode (Mouse) | Competitive Antagonist / Partial Agonist | Pure Competitive Antagonist |
| Functional Mode (Human) | Full Agonist (Do not use as antagonist) | Antagonist |
| Binding Affinity ( | ~1.0 nM | ~1.7 nM |
| In Vitro Potency ( | ~2.6 | ~10 - 100 nM (cAMP inhibition) |
| Insulin Inhibition | Blocks ~70–80% of GIP-induced secretion | Blocks >90% of GLP-1-induced secretion |
| Basal Effect | May slightly increase basal insulin (partial agonism) | Negligible effect on basal insulin |
| In Vivo Stability | High (DPP-4 resistant) | High (DPP-4 resistant) |
Visualizing the Signaling Blockade
The following diagram illustrates where these antagonists intervene in the
Figure 1: Mechanism of Action.[5] Both compounds competitively bind their respective GPCRs, preventing the Gs-protein coupling required to activate Adenylyl Cyclase and generate cAMP, thereby blunting glucose-stimulated insulin secretion.
Experimental Protocols
A. In Vitro: Isolated Islets or BRIN-BD11 Cells
Purpose: To determine the specific contribution of GIP or GLP-1 to insulin secretion under high-glucose conditions.
Reagents:
-
Buffer: Krebs-Ringer Bicarbonate (KRB) buffer, pH 7.4, supplemented with 0.1% BSA.
-
Agonists: Native GIP or GLP-1 (100 nM).
-
Antagonists: [Pro3]-GIP or Exendin(9-39).[1][2][8][9][10][13]
Workflow:
-
Starvation: Pre-incubate islets/cells in KRB with low glucose (2.8 mM) for 30–60 minutes to establish basal insulin release.
-
Antagonist Blockade (Critical Step): Replace media with KRB containing the antagonist 20 minutes prior to agonist addition.
-
Concentration: Use 1
M ( M) for maximal blockade. Lower doses (10-100 nM) may be insufficient for [Pro3]-GIP due to partial agonism competition.
-
-
Stimulation: Add Glucose (16.7 mM)
Agonist (100 nM) Antagonist (maintain concentration). -
Incubation: Incubate for 60 minutes at 37°C.
-
Analysis: Collect supernatant for Insulin ELISA/RIA.
B. In Vivo: Antagonist-Modified IPGTT (Mouse)
Purpose: To assess the physiological incretin effect in ob/ob or DIO mice.
Dosing:
-
Exendin(9-39): 25–250 nmol/kg body weight (i.p.). Note: Exendin(9-39) has a short half-life; higher doses or continuous infusion may be required for prolonged studies.
Workflow Diagram:
Figure 2: In Vivo Experimental Workflow. Antagonists must be administered prior to the glucose load to effectively occupy receptors before endogenous incretin release.
Scientific Integrity & Data Interpretation
Interpreting "Partial Agonism" in [Pro3]-GIP
When using [Pro3]-GIP, you may observe a small increase in insulin secretion compared to a saline control in the absence of native GIP. This is the partial agonist effect.[5]
-
Validating the Antagonist: The true test is the Delta (
) : The reduction in insulin secretion when [Pro3]-GIP is co-administered with native GIP versus native GIP alone should be statistically significant ( ).
Species Cross-Reactivity Warning
References
-
Gault, V. A., et al. (2003). Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice.[1] Diabetologia, 46(2), 222-230.[1][8] Link
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice.[14] Diabetologia, 50(7), 1532-1540.[14] Link
-
Sparre-Ulrich, A. H., et al. (2016). Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors. British Journal of Pharmacology, 173(1), 27-38. Link
-
Thorens, B., et al. (1993). Cloning and functional expression of the human islet GLP-1 receptor.[10] Demonstration that exendin-4 is an agonist and exendin-(9-39) an antagonist of the receptor.[10][11][12] Diabetes, 42(11), 1678-1682. Link
-
De Leon, D. D., et al. (2012). GLP-1 receptor antagonist exendin-(9-39) elevates fasting blood glucose levels in congenital hyperinsulinism owing to inactivating mutations in the ATP-sensitive K+ channel.[15] Diabetes, 61(10), 2585-2591.[15] Link
Sources
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic effects of sub-chronic ablation of the incretin receptors by daily administration of (Pro3)GIP and exendin(9-39)amide in obese diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Exendin (9-39) [anaspec.com]
- 13. (PDF) Effects of the Novel (Pro3)GIP Antagonist and [research.amanote.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GLP-1 receptor antagonist exendin-(9-39) elevates fasting blood glucose levels in congenital hyperinsulinism owing to inactivating mutations in the ATP-sensitive K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: [Pro3]-GIP (Mouse) vs. Human Analogs
The [Pro3]-GIP Paradox: Functional Divergence in Metabolic Research[1]
Part 1: Executive Warning (The "Agonist Trap")
CRITICAL SCIENTIFIC NOTICE: Researchers utilizing [Pro3]-GIP must be aware of a fundamental species-specific dichotomy that frequently invalidates cross-species translation.
While historically characterized as a GIP Receptor (GIPR) antagonist in rodent models (Gault et al., 2002), [Pro3]-GIP functions as a full agonist at the human GIP receptor (Sparre-Ulrich et al., 2016).[1]
Using Human [Pro3]-GIP to "block" GIP signaling in human cell lines (e.g., HEK-293 overexpressing hGIPR) will result in receptor activation, not inhibition. This guide details the molecular causality of this divergence and provides validated protocols to ensure experimental integrity.
Part 2: Molecular Analysis & Species Specificity[3]
1. Sequence Homology and The [Pro3] Modification
Native GIP is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4), which cleaves the N-terminal Tyr1-Ala2 bond. The [Pro3] substitution (replacing Glutamate or Aspartate at position 3 with Proline) confers complete DPP-4 resistance. However, it alters the N-terminal bioactive conformation.
Sequence Alignment (Residues 1-30):
| Species | Sequence (N-Terminus | Key Differences |
| Human Native | YAE GTFISDYSIAMDKIH QQDFVNWLLAQK ... | His18, Lys30 |
| Mouse Native | YAE GTFISDYSIAMDKIR QQDFVNWLLAQR ... | Arg18 , Arg30 |
| Human [Pro3] | YAP GTFISDYSIAMDKIH QQDFVNWLLAQK ... | Pro3, His18 |
| Mouse [Pro3] | YAP GTFISDYSIAMDKIR QQDFVNWLLAQR ... | Pro3, Arg18 |
Note: The primary species divergence occurs at positions 18 and 30 (Histidine/Lysine in humans vs. Arginine in mice), affecting receptor ligand-binding domain (LBD) affinity.
2. Mechanism of Action: The Functional Switch
The GIP receptor belongs to the Class B1 GPCR family. Activation requires a "two-domain" binding mode: the C-terminus of the peptide binds the receptor's extracellular domain (ECD), positioning the N-terminus to penetrate the transmembrane core and trigger
-
In Rodents: The [Pro3] mutation induces a rigid conformational kink that allows binding (high affinity) but prevents the N-terminus from fully engaging the transmembrane core to trigger cAMP production. Result: Competitive Antagonism / Weak Partial Agonism. [2][3]
-
In Humans: The human GIPR transmembrane pocket accommodates the [Pro3] kink without steric clash, allowing full
protein coupling. Result: Full Agonism.
Part 3: Performance Comparison Data
The following data summarizes the pharmacological profile of [Pro3]-GIP across species.
Table 1: Pharmacological Profile (cAMP Accumulation & Binding)
| Parameter | Mouse [Pro3]-GIP (on Mouse GIPR) | Human [Pro3]-GIP (on Human GIPR) |
| Primary Function | Antagonist (or weak partial agonist) | Full Agonist |
| Binding Affinity ( | 0.72 nM (High Affinity) | 0.90 nM (High Affinity) |
| Potency ( | >1000 nM (for activation) | ~26 pM (Highly Potent) |
| Efficacy ( | < 10% of Native GIP | ~90-100% of Native GIP |
| In Vivo Effect | Blocks weight gain; improves insulin sensitivity (blockade) | Induces insulin secretion (activation) |
Data Interpretation: In mouse models, [Pro3]-GIP competes with native GIP, effectively lowering the
of the system. In human models, it mimics native GIP but with extended half-life due to DPP-4 resistance.
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the divergent signaling outcomes based on the species pairings.
Figure 1: Functional Divergence. Red indicates blockade (Rodent); Green indicates activation (Human).
Part 5: Validated Experimental Protocols
Protocol A: In Vitro Characterization (cAMP Assay)
Use this to verify the agonist/antagonist profile of your specific lot of [Pro3]-GIP.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing Human GIPR or Mouse GIPR.
-
Assay Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).
-
Detection: HTRF or cAMP-Glo™ Assay.
Workflow:
-
Seeding: Plate 10,000 cells/well in 384-well white plates. Incubate 24h.
-
Agonist Mode (Test for Human Activation):
-
Prepare serial dilutions of Human [Pro3]-GIP (
M to M). -
Add to cells for 30 min at 37°C.
-
Expectation: Sigmoidal dose-response curve if Human GIPR.
-
-
Antagonist Mode (Test for Mouse Blockade):
-
Pre-incubate cells with fixed concentration of Mouse [Pro3]-GIP (
) for 15 min. -
Challenge with Native Mouse GIP (
concentration). -
Expectation: Right-shift in Native GIP dose-response curve (Schild analysis).
-
Protocol B: In Vivo Glucose Tolerance (Rodent Model)
To assess metabolic efficacy of Mouse [Pro3]-GIP as an antagonist.
-
Animals: C57BL/6 mice or ob/ob mice (n=8 per group). Fast for 6-12 hours.
-
Administration:
-
Challenge: IP Glucose injection (2 g/kg) immediately following peptide administration.
-
Measurement: Tail vein blood glucose at t=0, 15, 30, 60, 120 min.
-
Validation: Group 4 should show significantly higher glucose excursion than Group 2 if [Pro3]-GIP is successfully antagonizing the insulinotropic effect of the native peptide.
Part 6: Experimental Decision Workflow
Use this logic flow to select the correct peptide for your study.
Figure 2: Selection Logic. Note the specific recommendation for GIP(3-30)NH2 if human antagonism is required.
References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide.[7] Biochemical and Biophysical Research Communications, 290(5), 1420–1426.
-
Sparre-Ulrich, A. H., et al. (2016). Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors.[1] British Journal of Pharmacology, 173(1), 27–38.[1]
-
Irwin, N., et al. (2006). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice. Diabetologia, 50, 1532–1540.
-
Gasbjerg, L. S., et al. (2018). GIP(3-30)NH2 is a potent, competitive GIP receptor antagonist in humans. Diabetes, 67(1), 103-114.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. Characterisation and glucoregulatory actions of a novel acylated form of the (Pro3)GIP receptor antagonist in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Confirming GIP Receptor Blockade with [Pro3]-GIP (Mouse)
[1][2][3][4][5][6][7][8]
Executive Summary & Core Directive
The Paradox of GIPR Modulation: In metabolic research, the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor is a dual-faced target.[1] While agonists stimulate insulin secretion, antagonists like [Pro3]-GIP have emerged as powerful tools to combat obesity-induced insulin resistance.
Critical Species Warning: Before proceeding, researchers must recognize a fundamental biological divergence. [Pro3]-GIP is a GIP receptor antagonist in mice and rats but acts as a full agonist in humans. This guide focuses exclusively on its application in murine models , where it serves as a standard for confirming receptor blockade.
Mechanism of Action: The "Silent Occupier"
Native GIP(1-42) requires an intact N-terminus (specifically the first two amino acids) to trigger the conformational change in the Class B1 GPCR (GIPR) that activates the Gs-protein alpha subunit.
[Pro3]-GIP Modification: The substitution of Glutamate at position 3 with Proline ([Pro3]) creates a rigid structure.
-
Binding: The C-terminal region retains high affinity for the GIP receptor extracellular domain.
-
Blockade: The N-terminal rigidity prevents the transmembrane domain activation required for Gs-coupling.
-
Result: The receptor is occupied but silent, competitively inhibiting native GIP from binding.[2]
Diagram 1: GIPR Signaling & Blockade Mechanism
Caption: Competitive antagonism at the GIP receptor. [Pro3]-GIP binds the receptor (Red) preventing Native GIP (Green) from initiating the cAMP-dependent insulin secretion cascade.
Comparative Analysis: [Pro3]-GIP vs. Alternatives
Selecting the right tool is critical for data integrity. While [Pro3]-GIP is the standard for in vivo mouse metabolic studies, other options exist.
| Feature | [Pro3]-GIP (Mouse) | GIP(3-30)NH2 | Genetic Knockout (GIPR -/-) |
| Primary Mechanism | Competitive Antagonist (Mouse/Rat) | Competitive Antagonist (Human/Rat) | Complete Receptor Ablation |
| Species Specificity | Mouse: AntagonistHuman: Agonist (Avoid) | Human: High Affinity AntagonistMouse: Low Potency/Mixed results | Universal (Strain dependent) |
| IC50 / Affinity | ~2.6 µM (Functional Antagonism) | ~17 nM (Rat Ki); High nM (Mouse) | N/A (Absolute) |
| Stability | High: DPP-4 Resistant | Moderate: Susceptible to further degradation | Permanent |
| Best Application | Acute & Chronic metabolic studies in mice (e.g., ob/ob). | Human clinical studies; Structural biology.[3] | Confirming absolute physiological necessity. |
| Limitations | High concentrations required for full blockade; Partial agonism risk at extreme doses. | Poor potency in mouse models compared to rat/human.[3][4] | Developmental compensation; No temporal control. |
Expert Insight: For murine studies, [Pro3]-GIP is superior to GIP(3-30)NH2 due to the latter's poor affinity for the mouse receptor variant. However, researchers must use [Pro3]-GIP at sufficient concentrations (micromolar range) to overcome native GIP competition.
Validated Experimental Protocols
To scientifically confirm GIP receptor blockade, you must demonstrate the inhibition of GIP-stimulated downstream signaling .
Protocol A: In Vitro Functional Blockade (cAMP Assay)
Objective: Determine the IC50 of [Pro3]-GIP by inhibiting GIP-induced cAMP accumulation.[5] System: Heterologous expression system (CHO or HEK293 cells transfected with Mouse GIPR) or Endogenous expression (Min6 or INS-1 Beta-cells).
Step-by-Step Workflow:
-
Cell Preparation: Seed cells (e.g., 30,000/well) in 96-well plates. Starve in serum-free media for 2 hours to reduce basal cAMP.
-
Antagonist Pre-incubation (Critical):
-
Add [Pro3]-GIP at increasing concentrations (10 nM – 100 µM).[6]
-
Incubate for 15–20 minutes at 37°C. Why? This allows the antagonist to reach equilibrium occupancy before the agonist competes.
-
-
Agonist Challenge:
-
Add Native Mouse GIP at a fixed concentration equal to its EC80 (typically ~1–10 nM).
-
Incubate for 30 minutes.
-
-
Detection: Lyse cells and quantify cAMP using a FRET or HTRF-based assay.
-
Validation Criteria:
-
Success: A dose-dependent reduction in cAMP.
-
Target IC50: Expect ~2.6 µM.
-
Control: Cells treated with [Pro3]-GIP alone should show minimal cAMP elevation (verifying lack of agonist activity).
-
Protocol B: In Vivo Acute Metabolic Blockade (OGTT)
Objective: Confirm blockade by blunting the "Incretin Effect" (GIP-potentiated insulin secretion). Model: Lean C57BL/6 or ob/ob mice (8–12 weeks).
Step-by-Step Workflow:
-
Fasting: Fast mice for 6–16 hours (overnight fasting maximizes the incretin response contrast).
-
Baseline Sampling: Measure T=0 blood glucose and plasma insulin.
-
Antagonist Administration:
-
Glucose Challenge: Administer Glucose (Oral Gavage, 2 g/kg). Note: Oral is mandatory to trigger endogenous GIP release from K-cells.
-
Time Course: Collect tail vein blood at 15, 30, 60, and 120 minutes.
-
Analysis:
-
Glucose: [Pro3]-GIP treated mice may show higher glucose excursions (due to lower insulin).
-
Insulin (The Key Marker): Plasma insulin levels at T=15 min should be significantly lower in the [Pro3]-GIP group compared to Vehicle.
-
Diagram 2: Experimental Workflow for Validation
Caption: In vivo validation workflow. Pre-treatment with [Pro3]-GIP precedes oral glucose to isolate the antagonist's effect on incretin-stimulated insulin secretion.
Troubleshooting & Expert Tips
-
Solubility: [Pro3]-GIP is hydrophobic. Reconstitute in a small volume of weak acid (e.g., 0.1% acetic acid) or DMSO before diluting in PBS/Saline. Ensure the final DMSO concentration in cells is <0.1%.
-
Dosing Frequency: For chronic studies (e.g., weight loss in ob/ob mice), daily injections are required due to peptide clearance, despite DPP-4 resistance.
-
The "Agonist" Artifact: If you observe increased cAMP in your "Antagonist Only" control wells, your concentration is likely too high (>100 µM), or you are using a human receptor cell line by mistake.
-
Batch Verification: Always run a "Native GIP Only" positive control to ensure your cell system is responsive before testing the antagonist.
References
-
Gault, V. A., et al. (2002). Characterization of the cellular and metabolic effects of a novel enzyme-resistant antagonist of glucose-dependent insulinotropic polypeptide.[9][10][11] Biochemical and Biophysical Research Communications, 290(5), 1420–1426.[10] Link
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice.[10][11] Diabetologia, 50(7), 1532–1540.[10] Link
-
Sparre-Ulrich, A. H., et al. (2017). Species-specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors. British Journal of Pharmacology, 174(15), 2537–2548. Link
-
Killion, E. A., et al. (2020). Chronic peptide-based GIP receptor inhibition exhibits modest glucose metabolic changes in mice when administered either alone or combined with GLP-1 agonism. PLOS ONE, 15(7), e0235846. Link
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation and glucoregulatory actions of a novel acylated form of the (Pro3)GIP receptor antagonist in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
Validating [Pro3]-GIP (Mouse) Efficacy: A Comparative Guide vs. Genetic GIPR Ablation
Executive Summary: The GIP Receptor Antagonism Paradox
Product Focus: [Pro3]-GIP (Mouse) Classification: GIP Receptor Antagonist (Rodent-Specific) / Partial Agonist (Human)[1]
In the landscape of metabolic research, Glucose-dependent Insulinotropic Polypeptide (GIP) presents a unique paradox. While GIP receptor (GIPR) agonists (like tirzepatide) are effective therapeutics, paradoxically, genetic ablation of GIPR prevents obesity.[2] This guide validates the use of [Pro3]-GIP (Mouse) , a stable GIPR antagonist, by benchmarking its performance against the "gold standard" genetic model: the GIPR Knockout (KO) mouse .
Critical Translational Warning: Researchers must note that [Pro3]-GIP exhibits species-specific pharmacodynamics.[2] It functions as a competitive antagonist/partial agonist in murine models but acts as a full agonist in human systems.[1][3] This guide focuses strictly on its validation in murine metabolic studies .
Mechanistic Validation: Pharmacological vs. Genetic Blockade
To validate [Pro3]-GIP, one must understand how its mechanism mirrors genetic ablation. In GIPR KO mice, the receptor is absent, preventing GIP-mediated insulin secretion and lipid accumulation. [Pro3]-GIP achieves "chemical ablation" by competitively binding to the GIPR without inducing the conformational change required for full Gs-protein coupling and cAMP generation.
Figure 1: Comparative Signaling Pathways
The following diagram illustrates the blockade mechanism of [Pro3]-GIP compared to the complete absence of signaling in GIPR KO models.
Caption: Fig 1. Mechanistic comparison of Native GIP signaling, [Pro3]-GIP competitive antagonism, and Genetic GIPR ablation.
Comparative Analysis: [Pro3]-GIP vs. GIPR KO Mice
The following table synthesizes data from key validation studies (e.g., Irwin et al., 2007; McClean et al., 2007) to demonstrate how [Pro3]-GIP reproduces the GIPR KO phenotype.
| Feature | GIPR Knockout (Genetic Model) | [Pro3]-GIP Treated Mouse (Pharmacological Model) | Validation Status |
| Diet-Induced Obesity (DIO) | Resistant to weight gain on High-Fat Diet (HFD). | Reverses established obesity; reduces weight gain on HFD.[4] | Validated |
| Insulin Secretion | Blunted glucose-stimulated insulin secretion (GSIS). | Inhibits GIP-stimulated insulin release; lowers hyperinsulinemia.[5] | Validated |
| Glucose Tolerance | Improved glucose clearance in GTT. | Significantly reduced glycemic excursion (AUC) in GTT.[6] | Validated |
| Adiposity | Reduced adipose tissue mass; smaller adipocytes. | Decreased epididymal fat mass; reduced adipocyte hypertrophy. | Validated |
| Liver Health | Protected against hepatic steatosis. | Significant reduction in liver triglyceride content.[7][8] | Validated |
| Temporal Control | None (Constitutive knockout). | High (Reversible effects upon cessation of dosing).[6] | Advantage: [Pro3]-GIP |
Key Insight: While GIPR KO mice are developmentally adapted to lack GIP signaling, [Pro3]-GIP validates that acute intervention in adult, obese animals can reverse metabolic dysfunction, ruling out developmental compensation as the sole cause of the lean phenotype in KO mice.
Experimental Protocols for Validation
To replicate these findings, researchers should utilize the following self-validating protocols. These workflows are designed to test the antagonist's efficacy in an obesity model (ob/ob or DIO).[5]
Protocol A: Chronic Administration in DIO Mice
Objective: Validate weight loss and insulin sensitization.
-
Model Induction: Feed C57BL/6 mice a High-Fat Diet (45-60% kcal from fat) for 12–16 weeks to induce obesity (Target weight: >45g).
-
Stratification: Randomize mice into two groups based on body weight and fasting blood glucose (to ensure equal baselines).
-
Preparation: Reconstitute [Pro3]-GIP in sterile saline. Store aliquots at -20°C.
-
Dosing Regimen: Administer once daily (e.g., 17:00 hours) for 21–50 days.
-
Monitoring: Measure body weight and food intake daily.
Protocol B: Metabolic Phenotyping (IPGTT)
Objective: Assess glucose tolerance after chronic treatment.
-
Timing: Perform on Day 14 or Day 21 of treatment.
-
Fast: Fast mice for 6–12 hours (overnight or morning fast).
-
Basal Measurement: Measure fasting blood glucose (Time 0).
-
Challenge: Inject Glucose (1–2 g/kg body weight, i.p.).
-
Note: Administer the daily dose of [Pro3]-GIP 30 minutes prior to the glucose challenge to ensure receptor blockade during the test.
-
-
Sampling: Measure blood glucose at 15, 30, 60, 90, and 120 min via tail vein.
-
Analysis: Calculate Area Under the Curve (AUC).
Figure 2: Experimental Workflow
This diagram outlines the critical path for a validation study.
Caption: Fig 2.[8] Step-by-step workflow for validating [Pro3]-GIP efficacy in diet-induced obesity models.
Quantitative Benchmarks
When validating your results, use these reference ranges derived from published literature (e.g., Diabetes 2005; Am J Physiol Endocrinol Metab 2007).
| Parameter | Expected Effect ([Pro3]-GIP vs. Vehicle) | Magnitude of Change |
| Body Weight | Significant reduction (Day 10 onwards) | ~8–15% loss over 50 days |
| Fasting Glucose | Normalization to lean levels | Reduction of 1.5–2.0 mmol/L |
| Glucose AUC | Improved tolerance | 20–30% reduction in AUC |
| Plasma Insulin | Reduced hyperinsulinemia | ~50% reduction in plasma insulin |
| Food Intake | Unchanged (typically) | No significant difference |
Note: If food intake decreases significantly, check for toxicity or stress. The metabolic benefits of [Pro3]-GIP are primarily driven by metabolic rate and insulin sensitization, not caloric restriction.
References
-
Gault, V. A., et al. (2005). Chemical ablation of gastric inhibitory polypeptide receptor action by daily (Pro3)GIP administration improves glucose tolerance and ameliorates insulin resistance and abnormalities of islet structure in obesity-related diabetes.[6][8] Diabetes, 54(8), 2436–2446.[6]
-
Irwin, N., et al. (2007). Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes and related metabolic abnormalities associated with genetically inherited obesity in ob/ob mice.[10][11] Diabetologia, 50(7), 1532–1540.
-
McClean, P. L., et al. (2007). GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet.[7] American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1746–E1755.
-
Sparre-Ulrich, A. H., et al. (2016). Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors.[2] British Journal of Pharmacology, 173(1), 27–38.
Sources
- 1. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Chemical ablation of gastric inhibitory polypeptide receptor action by daily (Pro3)GIP administration improves glucose tolerance and ameliorates insulin resistance and abnormalities of islet structure in obesity-related diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GIP receptor antagonism reverses obesity, insulin resistance, and associated metabolic disturbances induced in mice by prolonged consumption of high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Comparison of the metabolic effects of GIP receptor antagonism and PYY(3-36) receptor activation in high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
[Pro3]-GIP (Mouse) vs other GIP antagonists in metabolic studies
Title : [Pro3]-GIP (Mouse) vs. Emerging GIP Receptor Antagonists: A Comprehensive Guide for Metabolic Studies
Executive Summary The incretin system, driven by Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), is a cornerstone of metabolic regulation. While GLP-1 receptor agonism is a validated therapeutic pathway for obesity and type 2 diabetes, the role of the GIP receptor (GIPR) presents a fascinating pharmacological paradox: both GIPR agonism and antagonism have demonstrated profound metabolic benefits, particularly when combined with GLP-1 therapies[1][2]. This guide provides a deep-dive comparative analysis of[Pro3]-GIP (Mouse) against other leading GIP antagonists, equipping researchers with the mechanistic insights and validated protocols necessary for rigorous metabolic studies.
The Pharmacology and Paradox of [Pro3]-GIP
Native GIP requires its N-terminal domain (specifically the first two amino acids) to induce the conformational changes necessary for Gαs protein activation[1][3]. [Pro3]-GIP is engineered by substituting the third amino acid (glutamate) with proline[3][4]. This structural modification retains the peptide's binding affinity but impairs its intrinsic activation capacity, preventing full receptor signaling[3].
The Species-Specific Caveat: A critical pitfall in incretin research is assuming cross-species uniformity. While [Pro3]-GIP was historically classified as a universal GIPR antagonist[4][5], rigorous pharmacological profiling has revealed a stark interspecies divergence. In rodents,[Pro3]-GIP acts as a partial agonist and a competitive antagonist (IC50 ~2.6 μM)[6][7]. However, at the human GIPR, [Pro3]-GIP functions as a full agonist with an efficacy nearly identical to native human GIP[7][8]. Therefore, [Pro3]-GIP is strictly a tool compound for murine models and cannot be used to model human GIPR antagonism[2][3].
Caption: Mechanism of [Pro3]-GIP competitive antagonism at the murine GIP receptor via the cAMP pathway.
Comparative Analysis of GIP Antagonists
To overcome the limitations of [Pro3]-GIP—such as its short half-life and species specificity—several alternative antagonists have been developed for metabolic profiling.
-
[Pro3]GIP[mPEG] : A PEGylated derivative of [Pro3]-GIP. PEGylation provides steric shielding against Dipeptidyl Peptidase-4 (DPP-IV) degradation and reduces renal clearance, extending the half-life significantly and allowing for intermittent (e.g., every 3 days) dosing in chronic studies[9].
-
GIP(3-30)NH2 : A naturally occurring N- and C-terminally truncated fragment. Because it lacks the N-terminal activation domain entirely, it acts as a true competitive antagonist across both human and rodent receptors without intrinsic agonist activity[1][2]. The mouse variant (GIPA-1) exhibits an IC50 of ~483 nM at the mouse GIPR[10].
-
GIPA-2 : A fatty-acylated, N-terminally truncated analogue (hGIP(5-42)) designed for high in vitro potency and extended in vivo action[10].
Data Presentation: Antagonist Performance Profile
| Antagonist | Structural Modification | Target Species | Receptor Affinity / Potency | Key Metabolic Outcomes in Rodent Models |
| [Pro3]-GIP | Glu3 → Pro3 | Mouse / Rat | IC50: 2.6 μM[6] | Improves glucose tolerance and insulin sensitivity in ob/ob mice[5][6]. |
| [Pro3]GIP[mPEG] | Pro3 + mPEGylation | Mouse / Rat | High (Prolonged t1/2) | Reduces body weight gain and hyperinsulinemia in DIO mice[9]. |
| GIP(3-30)NH2 | Truncation (3-30) | Human / Rodent | IC50: ~483 nM (Mouse)[10] | True antagonist; subchronic use in rats showed increased fat mass[11]. |
| GIPA-2 | Fatty-acylated (5-42) | Mouse | High | Impairs acute glucose tolerance; attenuates circulating insulin[10]. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen.
Caption: Comprehensive experimental workflow for evaluating GIP receptor antagonists in metabolic studies.
Protocol A: In Vitro cAMP Accumulation Assay (Antagonist Validation)
Purpose: To quantify the competitive inhibitory potency (IC50) of the antagonist against native GIP.
-
Cell Preparation : Plate COS-7 cells transiently transfected with the mouse GIPR (or BRIN-BD11 pancreatic β-cells) at 10^5 cells/well[8][12].
-
Causality: Transfected COS-7 cells provide a clean, high-expression system isolated from other incretin receptors (like GLP-1R), ensuring the signal is exclusively GIPR-mediated.
-
-
Pre-incubation : Incubate cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 30 minutes[13].
-
Causality: IBMX prevents the degradation of cAMP by intracellular phosphodiesterases, allowing cAMP to accumulate to measurable levels, thus providing a true reflection of receptor activation.
-
-
Antagonist Exposure : Add [Pro3]-GIP (concentrations ranging from 10^-9 to 10^-5 M) and incubate for 15 minutes[12].
-
Agonist Stimulation : Introduce native mouse GIP at a constant sub-maximal concentration (e.g., 10^-7 M)[13].
-
Causality: A sub-maximal agonist dose is required to observe competitive displacement; a maximal dose would overcome the antagonist, skewing the IC50 curve.
-
-
Quantification : Lyse cells and measure intracellular cAMP using an HTRF-based assay or ELISA[1][13].
Protocol B: Chronic In Vivo Metabolic Profiling (Diet-Induced Obesity Model)
Purpose: To evaluate the long-term effects of GIPR blockade on adiposity and glucose homeostasis.
-
Model Induction : Maintain 8-week-old male C57BL/6 mice on a high-fat diet (45% or 60% kcal from fat) for 12 weeks prior to intervention[9][13].
-
Causality: This establishes a baseline of diet-induced obesity (DIO) and insulin resistance, accurately mimicking human metabolic syndrome.
-
-
Dosing Regimen : Administer [Pro3]-GIP (25 nmol/kg) via intraperitoneal (i.p.) injection daily, or [Pro3]GIP[mPEG] every 3 days, for 21 to 48 days[9][12][13].
-
Causality: The standard[Pro3]-GIP requires daily dosing due to rapid renal clearance, whereas the PEGylated variant maintains stable plasma concentrations over 72 hours[9].
-
-
Longitudinal Monitoring : Record body weight and food intake twice weekly. Perform DEXA (Dual-Energy X-ray Absorptiometry) scans at baseline and termination[1][11].
-
Causality: Tracking food intake in parallel with DEXA ensures that changes in fat mass are attributed to metabolic shifts (e.g., altered lipid partitioning) rather than simple appetite suppression.
-
-
End-Point Analysis : Conduct an Oral Glucose Tolerance Test (OGTT) (2 g/kg glucose) after a 6-hour fast[10]. Collect terminal blood for lipid profiling (triglycerides, free fatty acids)[10].
Conclusion
While[Pro3]-GIP remains a foundational tool for elucidating GIP biology in murine models, researchers must navigate its species-specific pharmacology[3][7]. For translational studies aiming to mirror human GIPR antagonism, truncations like GIP(3-30)NH2 offer a more accurate pharmacological profile[2]. Ultimately, the choice of antagonist dictates the integrity of the metabolic phenotype observed.
References
-
(Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - National Institutes of Health (PMC). Available at:[Link]
-
Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - National Institutes of Health (PubMed). Available at:[Link]
-
Chronic peptide-based GIP receptor inhibition exhibits modest glucose metabolic changes in mice when administered either alone or combined with GLP-1 agonism - PLOS One. Available at:[Link]
-
Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice - National Institutes of Health (PubMed). Available at:[Link]
-
Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - National Institutes of Health (PMC). Available at:[Link]
-
The evolution of the therapeutic concept 'GIP receptor antagonism' - Frontiers in Endocrinology. Available at:[Link]
-
Chemical Ablation of Gastric Inhibitory Polypeptide Receptor Action by Daily (Pro3)GIP Administration Improves Glucose Tolerance and Ameliorates Insulin Resistance - Diabetes Journals. Available at:[Link]
-
Increased Body Weight and Fat Mass After Subchronic GIP Receptor Antagonist, but Not GLP-2 Receptor Antagonist, Administration in Rats - Frontiers in Endocrinology. Available at:[Link]
-
A review of their role in GIP receptor pharmacology - Semantic Scholar. Available at:[Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Species-specific action of (Pro3)GIP - a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Pro3)GIP[mPEG]: novel, long-acting, mPEGylated antagonist of gastric inhibitory polypeptide for obesity-diabetes (diabesity) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic peptide-based GIP receptor inhibition exhibits modest glucose metabolic changes in mice when administered either alone or combined with GLP-1 agonism | PLOS One [journals.plos.org]
- 11. Frontiers | Increased Body Weight and Fat Mass After Subchronic GIP Receptor Antagonist, but Not GLP-2 Receptor Antagonist, Administration in Rats [frontiersin.org]
- 12. Effects of the novel (Pro3)GIP antagonist and exendin(9-39)amide on GIP- and GLP-1-induced cyclic AMP generation, insulin secretion and postprandial insulin release in obese diabetic (ob/ob) mice: evidence that GIP is the major physiological incretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.smolecule.com [pdf.smolecule.com]
Safety Operating Guide
Operational Safety and PPE Standards for Handling [Pro3]-GIP (Mouse)
Executive Safety Summary
[Pro3]-GIP (Mouse) is a stable, bioactive analog of Glucose-dependent Insulinotropic Polypeptide (GIP). Unlike native GIP, the proline substitution at position 3 renders this peptide resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).
Critical Hazard Insight: While often classified as "low acute toxicity" in SDS documents due to a lack of lethal dose data, this substance is a potent metabolic modulator . As a GIP receptor antagonist (or partial agonist depending on specific assay conditions), accidental systemic exposure can alter insulin secretion and glucose homeostasis. Furthermore, as a lyophilized peptide, it poses a significant respiratory sensitization risk if aerosolized.
Core Directive: Treat [Pro3]-GIP (Mouse) as a bioactive agent with an extended half-life. The primary safety goal is to prevent inhalation of the lyophilized powder and accidental injection of the reconstituted solution.
Risk Assessment & PPE Matrix
The following matrix dictates the mandatory PPE based on the specific operational phase. This is not a suggestion; it is a requirement to ensure researcher safety and data integrity.
Table 1: Task-Based PPE Requirements
| Operational Phase | Primary Hazard | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| 1.[1] Receipt & Storage | Vial breakage; Cold burns (-80°C) | None required if vial is sealed. | Nitrile Gloves (Standard 4-5 mil) | Safety Glasses w/ side shields | Lab Coat (Cotton/Poly blend) |
| 2. Weighing (Lyophilized) | Inhalation of Aerosols ; Sensitization | Fume Hood (Sash at 18") OR N95 Respirator if hood unavailable. | Double Nitrile Gloves (Outer pair changed immediately if contaminated) | Chemical Goggles (if working outside hood) or Safety Glasses (inside hood) | Lab Coat + Tyvek Sleeves (recommended) |
| 3. Reconstitution | Splash; High concentration exposure | Fume Hood or BSC Class II. | Nitrile Gloves (Long cuff preferred) | Safety Glasses or Face Shield | Lab Coat |
| 4. In Vivo Injection | Needlestick Injury ; Bio-injection | N/A (unless animal dander risk exists). | Nitrile Gloves | Safety Glasses | Lab Coat; Closed-toe shoes |
| 5.[2] Waste Disposal | Chemical contamination | N/A | Nitrile Gloves | Safety Glasses | Lab Coat |
Operational Workflow & Safety Logic
The following diagram illustrates the critical decision points in the handling workflow to prevent cross-contamination and exposure.
Figure 1: Operational safety workflow. The "Equilibration" step is critical: opening a cold vial causes condensation, degrading the peptide and potentially creating sticky aerosols.
Detailed Operational Protocol: Reconstitution
Scientific Rationale: [Pro3]-GIP is hydrophobic. Improper solubilization not only ruins the experiment but increases handling time, elevating accident risk.
Step-by-Step Methodology:
-
Environmental Control:
-
Perform all weighing and solvent addition inside a Chemical Fume Hood or a Biosafety Cabinet (BSC) . The airflow protects you from inhaling micro-particles.
-
Why? Peptides are potent sensitizers. Repeated inhalation of nanogram quantities can lead to occupational asthma.
-
-
Vial Equilibration (The "Wait" Rule):
-
Remove the vial from the freezer.
-
Wait 30 minutes before opening.
-
Self-Validation: The vial surface must be dry to the touch. If condensation is visible, do not open. Moisture causes hydrolysis and clumping.
-
-
Solvent Selection & Addition:
-
Solvent: Use sterile water or 0.1% Acetic Acid (if basic residues are low) or 0.1% Ammonium Hydroxide (if acidic residues are low). For [Pro3]-GIP, a slightly acidic or neutral buffer is standard.
-
Technique: Inject solvent slowly down the side of the vial wall using a syringe or pipette. Do not aim directly at the powder to avoid "puffing" (aerosol generation).
-
-
Dissolution:
-
Swirl gently. DO NOT VORTEX vigorously.
-
Why? Vortexing shears long-chain peptides and creates bubbles that can carry peptide residues onto the cap, increasing exposure risk upon reopening.
-
-
Stock Concentration:
-
Prepare a high-concentration stock (e.g., 1 mg/mL) to minimize volume handling. Aliquot immediately into single-use vials to avoid freeze-thaw cycles.
-
Disposal & Deactivation Plan
Disposal of [Pro3]-GIP falls under Chemical Waste unless mixed with viral vectors or human tissue, in which case it becomes Biohazardous Waste .
Table 2: Waste Stream Categorization
| Waste Type | Description | Disposal Container | Deactivation Method |
| Sharps | Needles, syringes used for injection | Red Sharps Container (Puncture Proof) | Incineration (Off-site) |
| Liquid Waste | Unused peptide solution, excess buffer | Chemical Waste Carboy (Label: "Peptide Solution") | Chemical Incineration |
| Solid Waste | Empty vials, contaminated gloves, pipette tips | Solid Chemical Waste Bin (Double Bagged) | Incineration |
| Spill Cleanup | Absorbent pads used to wipe spills | Hazardous Waste Bag | Sealed and tagged |
Disposal Decision Tree
Figure 2: Decision logic for compliant disposal. Never dispose of peptide waste in general trash or down the sink.[1][2]
Emergency Procedures
1. Accidental Injection (Needlestick):
-
Immediate Action: Bleed the wound gently under running water. Wash with soap and water for 15 minutes.
-
Medical: Seek medical attention immediately.[3][4][5] Inform the physician that the substance is a GIP Receptor Antagonist/Analog .
-
Physiological Risk: Monitor for metabolic dysregulation (glucose fluctuations).
2. Inhalation (Powder):
-
Immediate Action: Move to fresh air.
-
Medical: If wheezing or difficulty breathing occurs, this indicates sensitization. Seek emergency care.
3. Eye Contact:
-
Immediate Action: Flush with eyewash station for 15 minutes, holding eyelids open.
-
Medical: Consult a physician. Peptides can be irritants.[2][3]
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
Irwin, N., et al. (2007). "Early administration of the glucose-dependent insulinotropic polypeptide receptor antagonist (Pro3)GIP prevents the development of diabetes...".[6] Diabetologia. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
